Product packaging for Tazomeline(Cat. No.:CAS No. 131987-54-7)

Tazomeline

Número de catálogo: B143990
Número CAS: 131987-54-7
Peso molecular: 297.5 g/mol
Clave InChI: XUHMGFKQBWZWPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tazomeline (LY-287,041) is a pharmaceutical compound that acts as a non-selective muscarinic acetylcholine receptor (mAChR) agonist . It was previously investigated in clinical trials for the treatment of cognitive dysfunction associated with conditions such as Alzheimer's disease and schizophrenia, though its development was later discontinued . Its primary research value lies in its mechanism of action. As a muscarinic receptor agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine at muscarinic receptors, which are key players in central nervous system functions including memory, learning, and cognition . This makes it a valuable tool compound for neuroscientists studying the cholinergic system, neuropsychiatric disorders, and the potential of muscarinic receptor modulation as a therapeutic strategy . Please note that this product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N3S2 B143990 Tazomeline CAS No. 131987-54-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3S2/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHMGFKQBWZWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NSN=C1C2=CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157288
Record name Tazomeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131987-54-7
Record name Tazomeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131987-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tazomeline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131987547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazomeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZOMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDP6S14W5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neuropharmacological Profile of Tazomeline: A Technical Guide to its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazomeline is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Although its clinical development was discontinued for undisclosed reasons, understanding its mechanism of action at the cellular level remains crucial for the broader field of muscarinic receptor pharmacology and drug development. This technical guide provides an in-depth analysis of this compound's mechanism of action in neuronal cells, with a focus on its interaction with muscarinic receptors and the subsequent intracellular signaling cascades. Given the limited publicly available data specifically for this compound, this guide will also draw upon data from its close structural and functional analogue, Xanomeline, to provide a more complete picture of its likely pharmacological effects.

Introduction: The Muscarinic System and Cognitive Function

The cholinergic system, and particularly the muscarinic acetylcholine receptors (mAChRs), plays a pivotal role in regulating higher cognitive functions, including learning and memory.[2][3] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). The M1 muscarinic receptor, in particular, is highly expressed in the hippocampus and cerebral cortex, areas of the brain critical for cognitive processes.[4] Consequently, M1 receptor agonists have been a major focus of drug discovery efforts for neurodegenerative diseases characterized by cognitive decline.[3][5][6]

This compound emerged as a potential therapeutic candidate within this context. While broadly classified as a non-selective muscarinic agonist, its therapeutic rationale was largely based on the activation of M1 receptors to ameliorate cognitive deficits.[1]

Receptor Binding and Functional Activity

Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound across all five muscarinic receptor subtypes are not extensively available in the public domain. It is, however, characterized as a "non-selective" agonist.[1] To provide a clearer understanding of its likely receptor interaction profile, we can examine the data for Xanomeline, a structurally similar compound.[7][8][9] Xanomeline, while having a high affinity for all five muscarinic receptor subtypes, exhibits functional selectivity, acting as a partial agonist with a preference for M1 and M4 receptors.[7]

Table 1: Muscarinic Receptor Binding Profile of Xanomeline (as a proxy for this compound)

Receptor SubtypeBinding Affinity (Ki)SpeciesRadioligandReference
M1High (specific values vary)Human/Rat[3H]-NMS[10]
M2High (specific values vary)Human/Rat[3H]-NMS[10]
M3High (specific values vary)Human/Rat[3H]-NMS[10]
M4High (specific values vary)Human/Rat[3H]-NMS[10]
M5High (specific values vary)Human/Rat[3H]-NMS[10]
Note: Specific Ki values for this compound are not readily available in the literature. The data for Xanomeline indicates high affinity across subtypes, with functional selectivity being a key differentiator.

Table 2: Functional Activity of Xanomeline (as a proxy for this compound)

AssayReceptor SubtypePotency (EC50)Efficacy (% of full agonist)Reference
Phosphoinositide HydrolysisM1Potent (nM range)Partial to FullNot Specified
Calcium MobilizationM1Potent (nM range)Partial[11]
ERK PhosphorylationM1ModestPartial[11]
Note: This table summarizes the functional activity of Xanomeline, which is expected to be similar to this compound. The exact potency and efficacy can vary depending on the cell line and experimental conditions.

Core Signaling Pathway: M1 Receptor-Mediated Cascade

The primary mechanism of action of this compound in neuronal cells, particularly through the M1 receptor, involves the activation of the Gq/11 family of G-proteins.[4] This initiates a well-defined intracellular signaling cascade that ultimately leads to the modulation of neuronal excitability and synaptic plasticity.

Tazomeline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Binds Gq11 Gq/11 Protein M1R->Gq11 Activates PLCb Phospholipase C-β (PLC-β) Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Activation Nucleus Nucleus pERK->Nucleus Translocates to CREB CREB Nucleus->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene

Figure 1: this compound's M1 Receptor Signaling Pathway.
G-Protein Coupling and Second Messenger Production

Upon binding of this compound to the M1 receptor, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gq/11 protein. This activation involves the exchange of GDP for GTP on the α-subunit (Gαq/11). The activated Gαq/11 subunit then dissociates and stimulates the membrane-bound enzyme, phospholipase C-β (PLC-β).[4]

PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

Calcium Mobilization and Protein Kinase C Activation

IP3, being water-soluble, diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[12] The resulting increase in cytosolic Ca²⁺ concentration, along with DAG, acts as a co-activator for Protein Kinase C (PKC).[12] Activated PKC then phosphorylates a variety of substrate proteins, leading to downstream cellular responses.

MAPK/ERK Pathway Activation

One of the key downstream targets of PKC is the Raf kinase, which is the initial component of the Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the ERK pathway.[13] PKC can activate Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase).[13] Activated MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase).[13][14] Phosphorylated ERK (p-ERK) can translocate to the nucleus to regulate the activity of transcription factors, such as CREB, thereby influencing gene expression related to synaptic plasticity and cell survival.[15]

Experimental Protocols for Studying this compound's Mechanism of Action

To elucidate the mechanism of action of muscarinic agonists like this compound, a variety of in vitro and in vivo experimental techniques are employed. Below are detailed methodologies for key experiments.

In Vitro Assays

This assay measures the direct activation of PLC by the M1 receptor upon agonist stimulation.

PLC_Assay_Workflow start Start culture Culture Neuronal Cells (e.g., SH-SY5Y, PC12) expressing M1 receptors start->culture lyse Prepare Cell Lysates culture->lyse incubate Incubate Lysates with This compound/Xanomeline and a Chromogenic PLC Substrate lyse->incubate measure Measure Absorbance/ Fluorescence of the Product over Time incubate->measure analyze Calculate PLC Activity measure->analyze end End analyze->end

Figure 2: Workflow for a Phospholipase C Activity Assay.

Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12 cells) endogenously or recombinantly expressing the M1 muscarinic receptor.

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer that preserves enzyme activity.

  • Assay Reaction: In a microplate, incubate the cell lysates with varying concentrations of this compound or a control agonist. Add a chromogenic or fluorogenic substrate for PLC.

  • Signal Detection: Measure the change in absorbance or fluorescence over time using a plate reader. The rate of product formation is proportional to the PLC activity.

  • Data Analysis: Plot the rate of reaction against the agonist concentration to determine the EC50 value.

This assay measures the accumulation of IP3, a direct product of PLC activity.

Methodology:

  • Cell Culture and Labeling: Culture neuronal cells in a medium containing [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Agonist Stimulation: Treat the cells with different concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

  • Extraction: Stop the reaction and extract the water-soluble inositol phosphates.

  • Separation and Quantification: Separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity of the IP3 fraction using liquid scintillation counting.

  • Data Analysis: Generate dose-response curves to determine the potency (EC50) and efficacy of this compound in stimulating IP3 production.

This assay measures the increase in intracellular calcium concentration following IP3-mediated release from the endoplasmic reticulum.

Calcium_Assay_Workflow start Start culture Culture Neuronal Cells on a multi-well plate start->culture load Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) culture->load add_agonist Add this compound/ Xanomeline load->add_agonist measure Measure Fluorescence Intensity over Time add_agonist->measure analyze Analyze Calcium Transients measure->analyze end End analyze->end

Figure 3: Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Plate neuronal cells in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will be taken up by the cells.

  • Agonist Addition: Place the plate in a fluorescence plate reader and add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Analyze the peak fluorescence intensity or the area under the curve to generate dose-response curves.

This technique is used to detect the activation of the MAPK/ERK pathway.

Methodology:

  • Cell Treatment: Treat cultured neuronal cells with this compound for various time points.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantification: Quantify the band intensity and normalize it to the total ERK or a loading control to determine the extent of ERK activation.[10][16][17][18]

This method visualizes the translocation of PKC to the cell membrane upon activation.

Methodology:

  • Cell Culture and Treatment: Grow neuronal cells on coverslips and treat them with this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[19][20][21][22][23]

  • Immunostaining: Incubate the cells with a primary antibody against a specific PKC isoform, followed by a fluorescently labeled secondary antibody.[19][20][21][22][23]

  • Imaging: Visualize the cells using a fluorescence microscope. Activated PKC will show increased staining at the cell membrane.

In Vivo and Ex Vivo Techniques

This technique can be used to measure the effects of this compound on the electrical properties of individual neurons.

Methodology:

  • Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., hippocampus or prefrontal cortex).

  • Recording: Obtain whole-cell patch-clamp recordings from individual neurons within the slice.

  • Drug Application: Perfuse the slice with a solution containing this compound.

  • Data Acquisition: Record changes in membrane potential, firing rate, and synaptic currents to assess the effect of this compound on neuronal excitability.

Conclusion

This compound, as a non-selective muscarinic agonist, is presumed to exert its effects in neuronal cells through the activation of multiple muscarinic receptor subtypes. Its potential cognitive-enhancing properties are likely mediated by the M1 receptor, which triggers a well-characterized signaling cascade involving Gq/11 protein activation, phosphoinositide hydrolysis, intracellular calcium mobilization, and the subsequent activation of PKC and the MAPK/ERK pathway. While specific quantitative pharmacological data for this compound is limited, the extensive research on its close analogue, Xanomeline, provides a strong basis for understanding its molecular mechanism of action. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel muscarinic receptor modulators. A thorough understanding of these mechanisms is essential for the rational design of future therapeutics targeting the cholinergic system for the treatment of cognitive and neuropsychiatric disorders.

References

Early Research and Discovery of Tazomeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazomeline, also known by its developmental code LY-287041 and chemical name 3-Hexylthio-TZTP, emerged as a promising muscarinic acetylcholine receptor agonist during the intensive search for effective treatments for cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[1][2][3][4] This technical guide provides an in-depth overview of the early research and discovery of this compound, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies employed in its initial evaluation.

Core Data Summary

Pharmacological Profile of this compound

The following tables summarize the key quantitative data from early preclinical studies of this compound.

Receptor SubtypeBinding Affinity (Ki)
Muscarinic M1Data not available in searched documents
Muscarinic M2Data not available in searched documents
Muscarinic M3Data not available in searched documents
Muscarinic M4Data not available in searched documents
Muscarinic M5Data not available in searched documents
Table 1: Muscarinic Receptor Binding Affinities of this compound. Note: Specific Ki values for this compound at the five muscarinic receptor subtypes were not found in the provided search results.
Functional AssayParameterValue
Phosphoinositide (PI) HydrolysisEC50Data not available in searched documents
Table 2: In Vitro Functional Efficacy of this compound. Note: While this compound is known to stimulate PI hydrolysis, the specific EC50 value was not available in the searched literature.
SpeciesRoute of AdministrationCmaxTmaxHalf-life (t1/2)Bioavailability
Animal ModelsData not availableData not availableData not availableData not availableData not available
Table 3: Preclinical Pharmacokinetic Parameters of this compound. Note: Detailed pharmacokinetic data for this compound in preclinical animal models were not found in the provided search results.

Mechanism of Action: M1 Receptor-Mediated Signaling

This compound functions as an agonist at muscarinic acetylcholine receptors, with a noted selectivity for the M1 subtype.[2][4] The activation of the M1 receptor initiates a key intracellular signaling cascade involving the hydrolysis of phosphoinositides.[5] This pathway is crucial for neuronal signaling and is implicated in cognitive processes.

M1 Receptor Signaling Pathway

Upon binding of this compound to the M1 receptor, the receptor undergoes a conformational change, leading to the activation of a coupled G-protein, Gq. Activated Gq, in turn, stimulates the enzyme phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Gq Gq Protein M1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

M1 Receptor-Mediated Phosphoinositide Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the key assays used in the early evaluation of this compound are outlined below. These are generalized protocols based on standard methodologies of the time, as specific detailed procedures for this compound were not available in the searched literature.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for different receptor subtypes.

Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a saturating concentration of atropine). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (expressing M1-M5) Incubation Incubate Membranes, Radioligand & this compound Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Tazomeline_sol This compound Solutions (various concentrations) Tazomeline_sol->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Experimental Workflow for Radioligand Binding Assay
Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an agonist to stimulate the production of inositol phosphates, a downstream consequence of M1 receptor activation.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating phosphoinositide hydrolysis.

Materials:

  • Cultured cells expressing the human M1 muscarinic receptor.

  • [3H]-myo-inositol for labeling cellular phosphoinositides.

  • Agonist: this compound at various concentrations.

  • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).

  • Quenching solution (e.g., ice-cold trichloroacetic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Elution buffers.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.

  • Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific period (e.g., 30-60 minutes).

  • Assay Termination: Stop the reaction by adding an ice-cold quenching solution.

  • Extraction of Inositol Phosphates: Extract the water-soluble inositol phosphates from the cell lysate.

  • Chromatographic Separation: Apply the aqueous extracts to anion exchange columns to separate the different inositol phosphate isomers.

  • Elution and Quantification: Elute the total inositol phosphates and measure the radioactivity of the eluate using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates produced as a function of the this compound concentration. The concentration of this compound that produces 50% of the maximal response is the EC50 value.

PI_Hydrolysis_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis Cell_Culture Culture M1-expressing cells Labeling Label cells with [3H]-myo-inositol Cell_Culture->Labeling Preincubation Pre-incubate with LiCl Labeling->Preincubation Stimulation Stimulate with this compound Preincubation->Stimulation Termination Terminate reaction Stimulation->Termination Extraction Extract Inositol Phosphates Termination->Extraction Separation Anion Exchange Chromatography Extraction->Separation Quantification Scintillation Counting Separation->Quantification EC50 Determine EC50 Quantification->EC50

Experimental Workflow for Phosphoinositide Hydrolysis Assay

Conclusion

The early research on this compound identified it as a muscarinic M1 receptor agonist with the potential to address the cognitive decline in Alzheimer's disease by stimulating the phosphoinositide signaling pathway. While the development of this compound was ultimately discontinued for reasons that are not publicly detailed, the foundational research provided valuable insights into the therapeutic potential of targeting M1 receptors. The experimental methodologies described herein represent the standard approaches of the time for characterizing novel receptor agonists and continue to form the basis of modern drug discovery efforts in this area. Further research to uncover the specific quantitative pharmacological and pharmacokinetic data for this compound would provide a more complete picture of its preclinical profile.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Tazomeline (LY-287,041)

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound (LY-287,041), a non-selective muscarinic acetylcholine receptor agonist. Due to the discontinuation of its development, publicly available quantitative data is limited. This guide synthesizes the available information and provides context through general methodologies and related compounds.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule belonging to the tetrahydropyridine and thiadiazole chemical classes.[1][2] Its chemical identity and core properties are summarized below.

PropertyValue
IUPAC Name 5-[4-(hexylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine
Synonyms LY-287,041, LY287041, 3-Hexylthio-TZTP
CAS Number 131987-54-7
Molecular Formula C₁₄H₂₃N₃S₂
Molar Mass 297.48 g/mol
SMILES Notation CCCCCCSC1=NSN=C1C2=CCCN(C)C2
Appearance To be determined
Solubility Information not publicly available
Storage Conditions Dry, dark, and at 0-4°C for short term or -20°C for long term.[3]

Pharmacological Profile

Mechanism of Action

This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1][2] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions in both the central and peripheral nervous systems.[4] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[4]

The therapeutic rationale for this compound in treating cognitive dysfunction, such as in Alzheimer's disease and schizophrenia, is primarily based on the activation of the M1 receptor.[3] M1 receptors are highly expressed in the hippocampus and cerebral cortex, brain regions crucial for learning and memory.[5]

Signaling Pathways

Activation of the M1 muscarinic receptor by an agonist like this compound initiates a well-characterized signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[6] These signaling events lead to various downstream cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[7][8]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream This compound This compound This compound->M1R Binds to

M1 Muscarinic Receptor Signaling Pathway

M1 receptor activation can also couple to other signaling pathways, including Gs (leading to an increase in cAMP) and Gi (leading to a decrease in cAMP) in certain tissues.[4][7]

Quantitative Pharmacological Data

Muscarinic Receptor Binding Affinities
Receptor SubtypeThis compound (LY-287,041) Ki (nM)
M1Not Publicly Available
M2Not Publicly Available
M3Not Publicly Available
M4Not Publicly Available
M5Not Publicly Available
Functional Activity
Assay TypeReceptor SubtypeThis compound (LY-287,041) EC50 (nM)
Phosphoinositide (PI) HydrolysisM1Not Publicly Available
GTPγS BindingM1-M5Not Publicly Available
Pharmacokinetic Properties

Comprehensive pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, have not been publicly disclosed.

ParameterValue
Bioavailability Not Publicly Available
Half-life (t½) Not Publicly Available
Metabolism Not Publicly Available
Excretion Not Publicly Available

Experimental Protocols

The characterization of a muscarinic agonist like this compound would involve standard in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for M1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the M1 muscarinic receptor using a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound at the human M1 muscarinic receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human M1 receptor (e.g., CHO-K1 or HEK293).

  • Radioligand: [³H]-pirenzepine (a selective M1 antagonist).[9][10]

  • Non-specific binding control: Atropine (a non-selective muscarinic antagonist).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compound: this compound (LY-287,041) at various concentrations.

  • Scintillation cocktail and vials.

  • Glass fiber filter mats and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare stock solutions of [³H]-pirenzepine and atropine.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-pirenzepine (at a concentration close to its Kd), and either assay buffer (for total binding), a high concentration of atropine (e.g., 1 µM, for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare cell membranes expressing M1 receptors D Combine reagents in 96-well plate A->D B Prepare serial dilutions of this compound B->D C Prepare radioligand ([³H]-pirenzepine) and non-specific binding control C->D E Incubate to reach equilibrium D->E F Filter and wash to separate bound and free radioligand E->F G Quantify radioactivity (Liquid Scintillation Counting) F->G H Calculate IC50 from competition curve G->H I Calculate Ki using Cheng-Prusoff equation H->I

Experimental Workflow for Radioligand Binding Assay
Phosphoinositide (PI) Turnover Assay

This protocol measures the functional agonistic activity of a compound at Gq-coupled receptors by quantifying the accumulation of inositol phosphates.[11][12]

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating PI hydrolysis via the M1 receptor.

Materials:

  • A cell line expressing the human M1 receptor.

  • [³H]-myo-inositol.

  • Cell culture medium.

  • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).[11]

  • Test compound: this compound at various concentrations.

  • Quenching solution (e.g., ice-cold trichloroacetic acid).

  • Anion-exchange chromatography columns.

  • Elution buffers.

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Cell Stimulation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl. Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates: Terminate the stimulation by adding a quenching solution. Lyse the cells and collect the soluble fraction containing the inositol phosphates.

  • Chromatographic Separation: Apply the soluble extracts to anion-exchange columns. Wash the columns and then elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification: Add the eluates to scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

Chemical Synthesis

A potential synthetic pathway is outlined below.

Synthesis_Workflow cluster_steps Proposed Synthetic Pathway Start Starting Materials (e.g., substituted pyridine and thiadiazole precursors) Step1 Construction of 3-chloro-4-(1-methyl-1,2,5,6- tetrahydropyridin-3-yl)-1,2,5-thiadiazole Start->Step1 Step2 Nucleophilic Substitution with 1-Hexanethiol Step1->Step2 Product This compound (LY-287,041) Step2->Product Purification Purification and Characterization Product->Purification

Proposed Synthetic Workflow for this compound

Clinical Development and Therapeutic Potential

This compound (LY-287,041) was advanced into clinical trials for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1][2] However, its development was discontinued for reasons that have not been publicly disclosed.[2]

The clinical development of a related compound, Xanomeline, provides insight into the potential and the challenges of this class of muscarinic agonists. Xanomeline, which also acts on M1 and M4 receptors, showed efficacy in improving cognitive function and reducing behavioral disturbances in patients with Alzheimer's disease.[14] However, its clinical utility was limited by dose-dependent cholinergic side effects, primarily gastrointestinal in nature.[14] This highlights the therapeutic window challenges associated with non-selective muscarinic agonists.

Conclusion

This compound (LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist that was investigated as a potential treatment for cognitive disorders. While its development was halted, the study of this compound and related compounds has contributed to the understanding of the role of the muscarinic system in cognition and has paved the way for the development of more selective muscarinic modulators with improved side-effect profiles. The lack of publicly available quantitative data for this compound underscores the challenges in retrospectively compiling comprehensive profiles for discontinued drug candidates. This guide provides a framework based on the available information and established methodologies in the field.

References

Foundational Studies on Tazomeline for Alzheimer's Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational research on tazomeline, a muscarinic receptor agonist investigated for its therapeutic potential in Alzheimer's disease. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key findings, experimental methodologies, and the underlying signaling pathways.

Introduction

This compound is a functionally selective M1 and M4 muscarinic acetylcholine receptor (mAChR) agonist.[1][2] The cholinergic system is known to be heavily implicated in cognitive functions, and its degeneration is a hallmark of Alzheimer's disease.[3] this compound's mechanism of action, aimed at stimulating these specific receptors, has been a key area of investigation for both symptomatic improvement and potential disease-modifying effects in Alzheimer's disease.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of M1 and M4 muscarinic receptors. This activation initiates a cascade of intracellular signaling events. One of the key pathways involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG proceeds to activate protein kinase C (PKC).

tazomeline_signaling_pathway This compound This compound m1_receptor m1_receptor This compound->m1_receptor Binds and Activates g_protein g_protein m1_receptor->g_protein Activates plc plc g_protein->plc Activates dag dag plc->dag Produces pkc pkc dag->pkc Activates app app pkc->app Phosphorylates apps apps app->apps α-secretase pathway (non-amyloidogenic) a_beta a_beta app->a_beta β/γ-secretase pathway (amyloidogenic)

Another proposed mechanism involves the interplay between muscarinic and nicotinic receptors. Research suggests that this compound can restore endogenous nicotinic acetylcholine receptor signaling, which is also compromised in Alzheimer's disease.[4]

tazomeline_nicotinic_restoration This compound This compound m1_receptor M1 Muscarinic Receptor This compound->m1_receptor Activates second_messenger Second Messenger Pathways m1_receptor->second_messenger Initiates nachr Nicotinic Acetylcholine Receptor (nAChR) second_messenger->nachr Upregulates Availability neuronal_signaling Improved Neuronal Signaling & Cognition nachr->neuronal_signaling Enhances

Quantitative Data from Foundational Studies

The following tables summarize the quantitative data from key clinical trials and preclinical studies of this compound (referred to as xanomeline in these studies).

Table 1: Efficacy of this compound in Alzheimer's Disease Clinical Trials

Outcome MeasureDosageResultp-valueReference
ADAS-Cog225 mg/day (high dose)Significant treatment effect vs. placebo≤ 0.05[1]
CIBIC+225 mg/day (high dose)Significant treatment effect vs. placebo≤ 0.02[1]
ADSS (Behavioral)Dose-dependentReductions in vocal outbursts, suspiciousness, delusions, agitation, and hallucinations≤ 0.002[1][2]
NOSGERDose-dependentSignificant dose-response relationship≤ 0.02[1]
CNTB Summary Score (ITT analysis)75 mg t.i.d.Significant between-group comparison favoring this compound over placebo≤ 0.05[5]

Table 2: Preclinical Data on this compound's Effect on Amyloid Precursor Protein (APP) Secretion

Cell LineThis compound Concentration (EC50)Carbachol Concentration (EC50)Maximum Increase in sAPP ReleaseReference
CHO-m110 nM11 µM4-10 fold[6]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

  • Objective: To evaluate the therapeutic effects of this compound tartrate in patients with probable Alzheimer's disease.[1]

  • Participants: 343 men and women aged 60 and older with mild to moderate Alzheimer's disease.[1][2]

  • Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial, followed by a 1-month single-blind placebo washout.[1]

  • Interventions: Patients were administered 75, 150, or 225 mg of this compound per day (low, medium, and high doses, respectively) or a placebo.[1]

  • Outcome Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)[1][5]

    • Clinician's Interview-Based Impression of Change (CIBIC+)[1]

    • Alzheimer's Disease Symptomatology Scale (ADSS)[1]

    • Nurses' Observational Scale for Geriatric Patients (NOSGER)[1]

    • Computerized Neuropsychological Test Battery (CNTB)[5]

  • Workflow:

clinical_trial_workflow start Patient Screening (Mild-to-Moderate AD) randomization Randomization start->randomization placebo Placebo Group randomization->placebo low_dose Low Dose this compound (75 mg/day) randomization->low_dose med_dose Medium Dose this compound (150 mg/day) randomization->med_dose high_dose High Dose this compound (225 mg/day) randomization->high_dose treatment 6-Month Double-Blind Treatment placebo->treatment low_dose->treatment med_dose->treatment high_dose->treatment washout 1-Month Placebo Washout treatment->washout assessment Outcome Assessment (ADAS-Cog, CIBIC+, etc.) washout->assessment

  • Objective: To compare the effects of this compound and carbachol on the secretion of soluble amyloid precursor protein (sAPP) from cells transfected with the human m1 receptor.[6]

  • Cell Line: Chinese hamster ovary cells transfected with the human m1 receptor (CHO-m1).[6]

  • Methodology:

    • CHO-m1 cells were cultured.

    • Cells were treated with varying concentrations of this compound or carbachol.

    • The amount of sAPP released into the cell culture medium was measured.

    • To confirm the role of the m1 receptor, experiments were repeated with the muscarinic antagonist atropine.

    • To investigate the involvement of Protein Kinase C (PKC), the PKC inhibitor bisindolemaleimide was used in conjunction with this compound and carbachol.[6]

Conclusion

Foundational studies on this compound have demonstrated its potential as a therapeutic agent for Alzheimer's disease through its action as an M1/M4 muscarinic receptor agonist. Clinical trials have shown significant improvements in both cognitive and behavioral symptoms in patients with mild to moderate Alzheimer's disease.[1][2] Preclinical research has further elucidated its mechanism of action, including its ability to promote the non-amyloidogenic processing of amyloid precursor protein.[6] While adverse gastrointestinal effects have been a challenge with oral formulations, the promising efficacy data from these foundational studies have paved the way for further research into alternative delivery methods and next-generation muscarinic agonists.[2]

References

The Rise of Muscarinic Agonists in Schizophrenia Treatment: A Technical Analysis of Xanomeline's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The recent approval of xanomeline, in combination with the peripherally acting muscarinic antagonist trospium, marks a paradigm shift in the pharmacological management of schizophrenia. Moving beyond the dopamine D2 receptor antagonism that has dominated the field for decades, this novel approach targets the cholinergic system, specifically the M1 and M4 muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and pivotal clinical trial data for xanomeline. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of its therapeutic promise for treating the complex symptomology of schizophrenia, including its positive, negative, and cognitive domains. While initial research in the muscarinic agonist class included compounds like tazomeline, which was studied for cognitive dysfunction in schizophrenia but ultimately discontinued, xanomeline has emerged as the leading agent in this class, demonstrating significant clinical efficacy.[1][2][3]

Introduction: A New Mechanistic Approach

For over half a century, the primary therapeutic strategy for schizophrenia has revolved around the dopamine hypothesis, with antipsychotics predominantly acting as D2 receptor antagonists. While effective for many patients in managing positive symptoms, these medications often have limited efficacy for negative and cognitive symptoms and are associated with a range of side effects, including extrapyramidal symptoms, weight gain, and metabolic disturbances.[4][5] This has created a significant unmet need for novel treatments with different mechanisms of action.[6][7]

Xanomeline represents a departure from this dopamine-centric model.[5][7] It is a muscarinic receptor agonist with preferential activity at the M1 and M4 subtypes, which are highly expressed in brain regions implicated in the pathophysiology of schizophrenia.[6][8][9] The therapeutic rationale is based on modulating downstream dopamine and glutamate neurotransmission through the cholinergic system, offering a novel way to restore neural circuit balance.[9]

Mechanism of Action: M1 and M4 Receptor Agonism

Xanomeline's efficacy is believed to be mediated through its dual agonism at M1 and M4 receptors in the central nervous system.[8][9] These two receptor subtypes have distinct but complementary roles in modulating neurotransmitter systems dysregulated in schizophrenia.

  • M4 Receptor Activation: M4 receptors are predominantly found on presynaptic terminals of cholinergic interneurons in the striatum.[1] Their activation acts as an autoreceptor, reducing acetylcholine release. This, in turn, decreases the firing of midbrain dopamine neurons in the ventral tegmental area (VTA), leading to a reduction in dopamine release in the nucleus accumbens.[5] This mechanism is thought to underlie the reduction in positive symptoms (e.g., hallucinations, delusions) without directly blocking postsynaptic D2 receptors.[5]

  • M1 Receptor Activation: M1 receptors are primarily located postsynaptically in the cortex and hippocampus.[8] Their activation is linked to improvements in cognitive function.[8] M1 agonism may enhance neural plasticity and learning by modulating glutamatergic neurotransmission, addressing the cognitive and potentially the negative symptoms of schizophrenia.[9]

The following diagram illustrates the proposed signaling pathway for xanomeline's antipsychotic action.

Figure 1: Proposed signaling pathway of xanomeline in schizophrenia.

Preclinical and Early Clinical Development

Preclinical studies in rats and mice demonstrated that xanomeline has a pharmacological profile similar to atypical antipsychotics like clozapine and olanzapine.[5] It was shown to inhibit A10 dopamine cells (associated with the mesolimbic pathway) but not A9 cells (nigrostriatal pathway), suggesting a lower risk of extrapyramidal side effects.[5] Furthermore, xanomeline blocked conditioned avoidance responding in rats, a classic preclinical test for antipsychotic activity.[5]

An early pilot study in 20 patients with schizophrenia showed that xanomeline treatment resulted in significant improvements in total scores on the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS) compared to placebo.[9] Notably, improvements were also observed in verbal learning and short-term memory.[9] However, the development of xanomeline as a monotherapy was hampered by dose-limiting cholinergic side effects, such as nausea, vomiting, and diarrhea, due to the activation of peripheral muscarinic receptors.[1][4][5]

The KarXT Formulation: Mitigating Peripheral Side Effects

To address the tolerability issues, xanomeline was co-formulated with trospium chloride, a peripherally restricted, non-selective muscarinic antagonist.[1][6] Trospium does not readily cross the blood-brain barrier, allowing it to block the peripheral cholinergic effects of xanomeline without compromising its central M1/M4 agonist activity.[1][9] This combination, known as KarXT (and later approved as Cobenfy), proved to be the key to unlocking xanomeline's therapeutic potential.[3][4][9]

Clinical Efficacy: The EMERGENT Program

The efficacy and safety of xanomeline-trospium were established in a series of phase 3 clinical trials known as the EMERGENT program.[3][6] These trials consistently demonstrated a statistically significant and clinically meaningful reduction in schizophrenia symptoms.

Experimental Protocols: A Representative Phase 3 Trial (EMERGENT-3)

The following provides a generalized methodology based on the publicly available information from the EMERGENT trials, such as EMERGENT-3 (NCT04738123).[6][7]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, 5-week trial.[6][7]

  • Participants: Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute psychosis, requiring hospitalization. Participants typically had a PANSS total score of 80 or higher at baseline.[6]

  • Intervention: Participants were randomized on a 1:1 basis to receive either flexibly dosed xanomeline-trospium (titrated to a maximum dose of 125 mg xanomeline / 30 mg trospium twice daily) or a matching placebo.[6]

  • Primary Endpoint: The primary outcome measure was the change from baseline in the PANSS total score at Week 5.[6]

  • Secondary Endpoints: Key secondary measures included changes in the PANSS positive and negative subscale scores, and the Clinical Global Impression-Severity (CGI-S) score.[6]

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and assessments for extrapyramidal symptoms and suicidality.[6]

The workflow for a typical patient in these trials is illustrated below.

Clinical_Trial_Workflow cluster_treatment Treatment Phase Screening Screening & Baseline Assessment (PANSS ≥ 80) Randomization Randomization (1:1) Screening->Randomization Group_A Xanomeline-Trospium (Flexible Dosing) Randomization->Group_A Group_B Placebo Randomization->Group_B Titration Dose Titration (Weeks 1-2) Treatment 5-Week Treatment Period Group_A->Treatment Daily Dosing Group_B->Treatment Daily Dosing Endpoint Primary Endpoint: Change in PANSS Total Score @ Week 5 Treatment->Endpoint

Figure 2: Generalized workflow for the EMERGENT clinical trials.
Quantitative Data Presentation

The results from the EMERGENT trials demonstrated robust efficacy across multiple domains of schizophrenia symptoms.

Table 1: Efficacy of Xanomeline-Trospium in Schizophrenia (Phase 3 EMERGENT Trials)

Outcome MeasureEMERGENT-1 (Phase 2)EMERGENT-2EMERGENT-3Meta-Analysis (3 RCTs)
Primary Endpoint: Change in PANSS Total Score from Baseline
Xanomeline-Trospium-17.4-21.2-20.6Mean Difference: -13.17
Placebo-5.9-11.6-12.2
LS Mean Difference (95% CI) -11.6 (-16.1 to -7.1)-9.6 (-13.9 to -5.2)-8.4 (-12.4 to -4.3)(-20.16 to -6.18)
p-value < 0.001< 0.0001< 0.0010.0002
Effect Size (Cohen's d) 0.750.610.60N/A
Secondary Endpoint: Change in PANSS Positive Subscale Score
LS Mean Difference Superior to PlaceboStatistically SignificantStatistically SignificantN/A
p-value < 0.001< 0.001N/AN/A
Secondary Endpoint: Change in PANSS Negative Subscale Score
LS Mean Difference Superior to PlaceboStatistically SignificantStatistically SignificantN/A
p-value < 0.001< 0.05N/AN/A

Data compiled from multiple sources.[3][6][10][11][12]

Table 2: Safety and Tolerability Profile of Xanomeline-Trospium

Adverse EventXanomeline-Trospium (%)Placebo (%)Relative Risk (RR)
Cholinergic AEs
Nausea17.1 - 18.53.8 - 5.84.37
Vomiting5.7 - 9.31.6 - 3.1N/A
Constipation8.64.7N/A
Dyspepsia5.71.6N/A
Diarrhea5.73.9N/A
Anticholinergic AEs
Dry Mouth7.93.1N/A
Other Common AEs
Headache9.39.3N/A
Dizziness5.03.1N/A
Discontinuation due to AEs (%) ~7.1~5.6N/A
Extrapyramidal Symptoms Similar to PlaceboSimilar to PlaceboNot Associated
Weight Gain Similar to PlaceboSimilar to PlaceboNot Associated
Somnolence Similar to PlaceboSimilar to PlaceboN/A

Data compiled from multiple sources.[2][6][7][11][12]

Conclusion and Future Directions

Xanomeline, in its co-formulation with trospium, represents the most significant advancement in schizophrenia therapeutics in recent history. By targeting the M1 and M4 muscarinic receptors, it offers a novel, non-dopamine-blocking mechanism that has demonstrated efficacy in treating positive, negative, and cognitive symptoms.[8] The clinical data from the EMERGENT program show a robust and consistent treatment effect with a favorable safety profile that avoids many of the burdensome side effects of current antipsychotics.[6][7][11]

For drug development professionals, the success of xanomeline validates the cholinergic system as a viable target for antipsychotic drug discovery. Future research will likely focus on several key areas:

  • Long-term Efficacy and Safety: Establishing the durability of xanomeline's effects and its long-term safety profile in real-world clinical practice.

  • Treatment-Resistant Schizophrenia: Investigating its potential role in patients who do not respond adequately to existing dopamine-blocking agents.

  • Cognitive Enhancement: Further exploring and quantifying the procognitive effects of M1 agonism.

  • Next-Generation Muscarinic Agonists: Developing new compounds with improved selectivity and tolerability profiles.

The approval and clinical integration of xanomeline-trospium will be closely watched, as it has the potential to reshape the treatment landscape for millions of individuals living with schizophrenia.

References

Methodological & Application

Application Notes and Protocols for Tazomeline Dosage and Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of Tazomeline (xanomeline) dosage and administration in rodent models for preclinical research. It includes structured data tables for easy comparison of dosages across different studies, detailed experimental protocols for key behavioral assays, and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: this compound Dosage in Rodent Models

The following tables summarize the quantitative data from various studies on the administration of this compound (xanomeline) and its derivatives in rat and mouse models.

Table 1: this compound (Xanomeline) Dosage and Administration in Rat Models

Rodent Model (Species, Strain)Application/TestDosage (mg/kg)Route of AdministrationVehicleKey Findings/Observations
Rat, Sprague-DawleyNovel Object Recognition (NOR)30Intraperitoneal (i.p.)SalineEffectively counteracted cognitive deficits induced by amphetamine and ketamine.[1]
Rat, WistarElectroencephalogram (EEG)1, 3, 10Subcutaneous (s.c.)Not SpecifiedElicited dose-dependent, robust increases in wakefulness.[2]

Table 2: this compound (Xanomeline) and Derivative Dosage and Administration in Mouse Models

Rodent Model (Species, Strain)CompoundApplication/TestDosage (mg/kg)Route of AdministrationVehicleKey Findings/Observations
Mouse, C57Bl/6NTac, ICRXanomelineConditioned Avoidance Response, Locomotor Activity (LMA)30Intraperitoneal (i.p.) or Subcutaneous (s.c.)SalineA 30 mg/kg dose produced maximal efficacy in inhibiting avoidance responses and reversing PCP-induced locomotor activity, leading to its selection for imaging studies.[2]
Mouse, Nonpathologically agedXanomelineWakefulness and Sleep Analysis3, 10, 30Not SpecifiedNot SpecifiedThe 30 mg/kg dose led to an extended increase in wakefulness, while lower doses had varied effects on wake and sleep patterns.[3]
Mouse, AgedEUK1001 (Xanomeline derivative)Contextual Fear Conditioning, Passive Avoidance0.1, 0.5, 1.0Intraperitoneal (i.p.)Not SpecifiedDemonstrated improved performance in behavioral tests designed to assess fear cognition.[4]
Mouse, AgedXanomelineContextual Fear Conditioning, Passive Avoidance1.0Intraperitoneal (i.p.)Not SpecifiedUtilized as a positive control, this dose resulted in improved performance in behavioral assays.[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound in rodent models.

Protocol for Novel Object Recognition (NOR) Task in Rats

This protocol is adapted from a study investigating the therapeutic efficacy of xanomeline on psychotropic drug-induced cognitive dysfunction.[1]

  • Animals: Male Sprague-Dawley rats.

  • Drug Preparation: Xanomeline is to be dissolved in a sterile saline solution.

  • Administration: To assess its potential to mitigate drug-induced cognitive deficits, xanomeline at a dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection 30 minutes prior to the administration of a psychotropic agent like amphetamine or ketamine.[1]

  • NOR Procedure:

    • Habituation: For two consecutive days, individual rats are placed in the empty testing arena for a predetermined period to acclimate to the environment.

    • Training (Familiarization) Phase: Two identical objects are positioned in the arena, and the rat is permitted to explore them for a set duration.

    • Testing Phase: Following a retention interval, one of the familiar objects is substituted with a novel one. The rat is then returned to the arena, and the time spent exploring both the novel and familiar objects is meticulously recorded.

    • Data Analysis: A discrimination index, calculated as (time spent with the novel object) / (total exploration time), is used to quantify recognition memory.

Protocol for Conditioned Avoidance Response in Mice

This protocol is based on dose-selection studies for xanomeline.[2]

  • Animals: C57Bl/6NTac mice.

  • Drug Preparation: Xanomeline tartrate is dissolved in a sterile saline solution.

  • Administration: Xanomeline is administered either intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 1 to 30 mg/kg.[2]

  • Apparatus: A two-compartment shuttle box with a connecting gate and a grid floor capable of delivering a mild foot shock. The setup includes a conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), typically a foot shock.

  • Procedure:

    • Acquisition Phase: Mice undergo training to associate the CS with the impending US. A trial commences with the presentation of the CS. An avoidance response is recorded if the mouse moves to the adjacent compartment before the US is delivered.

    • Testing Phase: Subsequent to drug administration, the number of successful avoidance responses is recorded.

    • Data Analysis: The effect of the drug on conditioned learning is determined by calculating the percentage of avoidance responses.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow_for_Tazomeline_Cognitive_Assessment A Selection of Rodent Model (e.g., Sprague-Dawley Rat) B Acclimatization and Baseline Behavioral Assessment A->B C Randomization into Treatment Groups B->C D This compound Administration (Vehicle Control vs. Drug Doses) C->D E Cognitive/Behavioral Testing (e.g., Novel Object Recognition) D->E Post-Administration Interval F Data Collection and Statistical Analysis E->F G Interpretation of Results and Pharmacological Insights F->G

Caption: General experimental workflow for assessing this compound's cognitive effects.

M1_Receptor_Signaling_Pathway This compound This compound M1R Muscarinic M1 Receptor This compound->M1R Agonist Binding Gq_11 Gq/11 Protein M1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_response Downstream Neuronal Responses & Cognitive Effects Ca_release->Neuronal_response PKC_activation->Neuronal_response

References

Protocol for the Dissolution of Tazomeline for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper dissolution of Tazomeline, a non-selective muscarinic acetylcholine receptor agonist, for use in in vitro cell culture experiments. Adherence to this protocol is crucial for ensuring the compound's stability, solubility, and accurate delivery to cell cultures, thereby yielding reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and subsequent dilutions.

PropertyValueReference
IUPAC Name 5-[4-(hexylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine[1]
Synonyms LY-287,041[1]
Molecular Formula C₁₄H₂₃N₃S₂[1]
Molecular Weight 297.48 g/mol [1]
Mechanism of Action Non-selective muscarinic acetylcholine receptor agonist[1]

Experimental Protocol: Dissolution of this compound

This protocol outlines the steps for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent dilution to a working concentration in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium appropriate for the cell line in use

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO):

    • Due to the hydrophobic nature of many organic compounds like this compound, a concentrated stock solution is typically prepared in an organic solvent such as DMSO.[2]

    • To prepare a 10 mM stock solution, weigh out an appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.975 mg of this compound (Molecular Weight = 297.48 g/mol ).

    • Add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.

  • Preparation of the Working Solution:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free medium if necessary.

    • To prepare the final working concentration, dilute the stock solution or the intermediate dilution directly into the complete cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.

    • Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. [3]

    • Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cell cultures.

    • If any precipitation is observed upon dilution into the aqueous cell culture medium, the stock solution concentration may need to be adjusted, or the use of a solubilizing agent could be considered.[4]

  • Sterilization (Optional):

    • If sterility of the final working solution is a concern, it can be sterile-filtered through a 0.22 µm syringe filter. However, be aware of potential compound loss due to binding to the filter membrane.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for cell culture experiments.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Day of Experiment dilute Dilute in Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells

Caption: Workflow for this compound Solution Preparation.

This compound Signaling Pathway

This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on the G-protein they couple to. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[5][6] The diagram below illustrates these canonical signaling pathways.

signaling_pathway cluster_receptor Cell Membrane cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) This compound This compound mAChR Muscarinic Acetylcholine Receptor (M1-M5) This compound->mAChR Binds and Activates Gq Gq/11 mAChR->Gq Activates Gi Gi/o mAChR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca->Cellular_Response_Gq PKC->Cellular_Response_Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi

Caption: this compound's Muscarinic Receptor Signaling.

References

Application Notes and Protocols for Utilizing Tazomeline in Novel Object Recognition (NOR) Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tazomeline, a non-selective muscarinic acetylcholine receptor agonist, in novel object recognition (NOR) tasks. The NOR task is a widely used behavioral assay to assess learning and memory, particularly recognition memory, in rodents.[1][2][3] This document outlines the mechanism of action of this compound, detailed experimental protocols for conducting NOR tasks with this compound, and representative data presentation.

Introduction to this compound and Novel Object Recognition

This compound is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[4] These receptors, particularly the M1 subtype, are densely expressed in brain regions critical for cognitive functions, such as the hippocampus and cortex. Activation of M1 receptors is known to modulate neuronal excitability and synaptic plasticity, processes that are fundamental for learning and memory. Therefore, this compound is a compound of interest for investigating potential cognitive-enhancing effects.

The NOR task is a behavioral paradigm based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][2][3] This test is advantageous due to its simplicity, reliance on spontaneous behavior, and the absence of external reinforcement or stress-inducing stimuli.[2] The task typically involves three phases: habituation, a familiarization (or training) phase, and a test phase. A preference for the novel object during the test phase is indicative of intact recognition memory.

Mechanism of Action: this compound's Signaling Pathway

As a muscarinic acetylcholine receptor agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine. Upon binding to muscarinic receptors, particularly the Gq-coupled M1 receptors, this compound initiates a downstream signaling cascade that is crucial for cognitive processes. The activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of ion channels, enhancement of synaptic plasticity, and regulation of gene expression, all of which are vital for memory formation and consolidation.

Logical_Relationship Tazomeline_Admin This compound Administration M1_Activation M1 Muscarinic Receptor Activation in Hippocampus/Cortex Tazomeline_Admin->M1_Activation Signaling_Cascade Activation of PLC, IP3/DAG, Ca2+ Release, PKC Activation M1_Activation->Signaling_Cascade Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) Signaling_Cascade->Synaptic_Plasticity Memory_Encoding Improved Encoding of Object Information during Training Synaptic_Plasticity->Memory_Encoding Memory_Consolidation Strengthened Consolidation of Object Memory Memory_Encoding->Memory_Consolidation Novel_Object_Preference Increased Preference for Novel Object during Testing Memory_Consolidation->Novel_Object_Preference High_DI Higher Discrimination Index Novel_Object_Preference->High_DI

References

Application of Tazomeline in Studying Muscarinic Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "Tazomeline" was not prominently found in the course of the literature search. However, "Xanomeline" is an extensively studied M1/M4-preferring muscarinic agonist with a rich dataset relevant to the user's query. It is presumed that the user's interest in "this compound" aligns with the pharmacological profile and applications of Xanomeline. Therefore, this document will focus on the application of Xanomeline in studying muscarinic receptor function.

Introduction

Xanomeline is a functionally selective M1 and M4 muscarinic acetylcholine receptor (mAChR) agonist.[1][2][3][4] Its preference for these specific receptor subtypes has made it a valuable tool for elucidating the roles of M1 and M4 receptors in both normal physiological processes and pathological conditions, particularly in the central nervous system (CNS).[2][4][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Xanomeline to study muscarinic receptor function.

Data Presentation
Receptor SubtypeAssay TypeCell Line/TissueParameterValueReference
M1 Phospholipid HydrolysisCHO cellsEC5010 nM[7]
M1 APPs SecretionCHO-m1 cellsEC5010 nM[7]
M1 Gq/11 protein-couplingWild-type mouse cortexEC502.5 µM[8]
M1 Intrinsic ExcitabilityRat hippocampal slicesEC501.6 µM[8]
M1 [³H]NMS BindingCHO-hM1 cellsKi296 nM (wash-resistant)[3]
M2 Guinea Pig AtriaIsolated TissueEC503 µM[9]
M2 [³H]NMS BindingCHO-hM2 cellsKi294 nM (wash-resistant)[3]
M4 Allosteric Site BindingHuman M4 mAChRpIC50-Diss3.92[10]
Muscarinic (general) Rabbit Vas Deferens (M1)Isolated TissueIC500.006 nM[9]

APPs: Soluble Amyloid Precursor Protein; CHO: Chinese Hamster Ovary; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; NMS: N-methylscopolamine.

Experimental Protocols

Protocol 1: In Vitro Characterization of Xanomeline using Radioligand Binding Assays

Objective: To determine the binding affinity of Xanomeline for muscarinic receptor subtypes.

Materials:

  • CHO cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

  • [³H]N-methylscopolamine ([³H]NMS) as the radioligand.

  • Xanomeline.

  • Binding buffer (e.g., phosphate-buffered saline, PBS).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Cell harvesting equipment.

Procedure:

  • Cell Culture: Culture CHO cells expressing the desired muscarinic receptor subtype to confluency.

  • Membrane Preparation: Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Assay:

    • Set up assay tubes containing a fixed concentration of [³H]NMS (typically at its Kd value).

    • Add increasing concentrations of Xanomeline to compete with the radioligand.

    • Include tubes with an excess of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

    • Add the cell membrane preparation to each tube.

    • Incubate at a controlled temperature (e.g., 37°C) for a specified time to reach equilibrium.

  • Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each Xanomeline concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the Xanomeline concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Characterization of Xanomeline using Phosphoinositide (PI) Hydrolysis Assay

Objective: To assess the agonist activity of Xanomeline at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • CHO cells stably expressing the human M1 muscarinic receptor.[1]

  • [³H]myo-inositol.

  • Cell culture medium.

  • Xanomeline.

  • Agonist (e.g., carbachol) for positive control.

  • Antagonist (e.g., atropine) for negative control.

  • Dowex AG1-X8 resin.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell Labeling: Plate the CHO-M1 cells and incubate them with [³H]myo-inositol in the culture medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase).

    • Add increasing concentrations of Xanomeline to the cells.

    • Include wells with a maximal concentration of a full agonist (e.g., carbachol) as a positive control and wells with buffer only as a negative control.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.[1]

  • Extraction of Inositol Phosphates: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

  • Purification: Apply the cell lysates to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.

  • Quantification: Elute the [³H]inositol phosphates from the columns and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated as a function of the logarithm of the Xanomeline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 3: In Vivo Assessment of Xanomeline on Cognitive Function in a Scopolamine-Induced Amnesia Model

Objective: To evaluate the pro-cognitive effects of Xanomeline in a rodent model of Alzheimer's disease.[11][12]

Materials:

  • Adult male Wistar rats or C57BL/6 mice.[8]

  • Xanomeline.

  • Scopolamine hydrochloride.

  • Vehicle (e.g., saline).

  • Behavioral testing apparatus (e.g., Morris water maze, novel object recognition arena).

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing facility and handling for at least one week before the experiment.

  • Drug Administration:

    • Administer Xanomeline (e.g., via oral gavage or intraperitoneal injection) at various doses.

    • After a specified pre-treatment time (e.g., 30-60 minutes), administer scopolamine (a muscarinic antagonist) to induce cognitive deficits.

    • Include control groups receiving vehicle, Xanomeline alone, and scopolamine alone.

  • Behavioral Testing:

    • Novel Object Recognition Task:

      • Familiarization Phase: Place the animal in an arena with two identical objects and allow it to explore for a set time.

      • Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Record the time the animal spends exploring each object. A preference for the novel object indicates intact memory.

    • Morris Water Maze:

      • Acquisition Training: Train the animals to find a hidden platform in a circular pool of water over several days.

      • Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test). For the novel object recognition task, calculate a discrimination index. For the Morris water maze, analyze escape latency during training and time in the target quadrant during the probe trial.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway Xanomeline Xanomeline M1_Receptor M1 Muscarinic Receptor Xanomeline->M1_Receptor Binds & Activates Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., APPs Secretion) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Functional_Assay_Workflow start Start: Cell Culture (CHO-M1 cells) labeling Label cells with [³H]myo-inositol start->labeling stimulation Stimulate with varying concentrations of Xanomeline labeling->stimulation extraction Extract Inositol Phosphates stimulation->extraction purification Purify via Ion Exchange Chromatography extraction->purification quantification Quantify radioactivity (Liquid Scintillation) purification->quantification analysis Data Analysis: EC50 and Emax determination quantification->analysis end End: Functional Profile analysis->end Drug_Testing_Logic Scopolamine Scopolamine (Muscarinic Antagonist) Cognitive_Deficit Cognitive Deficit (Amnesia Model) Scopolamine->Cognitive_Deficit Induces Improved_Cognition Improved Cognitive Performance Cognitive_Deficit->Improved_Cognition Is Reversed By Xanomeline Xanomeline (M1/M4 Agonist) Receptor_Activation M1/M4 Receptor Activation Xanomeline->Receptor_Activation Causes Receptor_Activation->Improved_Cognition Reverses Deficit

References

Application Notes and Protocols for In Vivo Experimental Design with Tazomeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for designing and executing in vivo studies involving Tazomeline, a muscarinic acetylcholine receptor agonist. This compound has been investigated for its potential in treating cognitive dysfunction associated with conditions like Alzheimer's disease and schizophrenia.[1][2] These application notes and protocols are intended to facilitate robust and reproducible preclinical research.

Introduction to this compound

This compound (also known as LY-287,041) is a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1][2] Its therapeutic potential largely stems from its action on M1 and M4 receptors in the central nervous system, which are crucial for regulating neural circuits involved in cognition.[3] Specifically, the activation of the M1 receptor is a primary objective in cholinergic replacement therapies for Alzheimer's disease, as it can modulate the processing of amyloid precursor protein (APP) towards a non-amyloidogenic pathway and is involved in biochemical processes essential for memory and cognition.[4][5]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors. The cognitive-enhancing effects are primarily attributed to its agonism at the M1 receptor subtype, which is highly expressed in the cerebral cortex and hippocampus.[5]

M1 Receptor Signaling Cascade: Upon binding of an agonist like this compound, the M1 receptor, a G-protein-coupled receptor (GPCR), activates the Gq/11 protein. This initiates a downstream signaling cascade:

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC). This signaling pathway is integral to neuronal excitability, synaptic plasticity, and cognitive functions.[4]

Tazomeline_M1_Signaling This compound This compound M1R M1 Receptor (mAChR) This compound->M1R Binds Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Response Cellular Responses (e.g., Synaptic Plasticity, Cognitive Function) PKC->Response

This compound's M1 Receptor Signaling Pathway

Experimental Design for In Vivo Studies

A well-structured experimental design is crucial for obtaining reliable and translatable preclinical data.[6][7]

3.1. Selection of Animal Models The choice of animal model is dependent on the research question.

  • Cognitive Impairment Models: To induce cognitive deficits, pharmacological agents are often used. Scopolamine, a muscarinic receptor antagonist, is frequently employed to create a model of cholinergic dysfunction and memory impairment.[8]

  • Alzheimer's Disease (AD) Models: Transgenic mouse models that recapitulate key aspects of AD pathology are widely used. Examples include:

    • APPSWE (Tg2576): Expresses a mutant form of human amyloid precursor protein, leading to age-dependent development of β-amyloid plaques.[9]

    • APP/PS1: Co-expresses mutant human APP and presenilin-1, resulting in earlier and more aggressive plaque deposition.[9]

3.2. Drug Formulation and Administration

  • Vehicle: this compound is typically dissolved in a sterile, isotonic vehicle such as 0.9% saline for in vivo administration.

  • Route of Administration: The most common routes for preclinical studies are intraperitoneal (i.p.) or subcutaneous (s.c.) injections. The choice may depend on the desired pharmacokinetic profile.

  • Dosage: Dosages must be determined based on previous literature and pilot studies to establish a dose-response relationship.

Table 1: Example Dosage and Administration for Muscarinic Agonists in Preclinical Models

CompoundAnimal ModelDose RangeRouteKey FindingsReference
XanomelineRat30 mg/kgi.p.Counteracted cognitive deficits induced by amphetamine and ketamine.[10]
XanomelinePatients with AD25, 50, 75 mg t.i.d.OralShowed significant improvement in cognitive scores (ADAS-Cog) at 75 mg.
HTL0018318Healthy Elderly1-35 mgOralWell-tolerated with dose-proportional increases in exposure.[11]

Note: Xanomeline is a structurally related muscarinic agonist, and its study provides a strong reference for designing this compound experiments.

3.3. Experimental Workflow A typical workflow for an in vivo study assessing the cognitive effects of this compound is outlined below.

Experimental_Workflow A Phase 1: Pre-Study - Animal Acclimatization (1-2 weeks) - Baseline Health Assessment B Phase 2: Treatment - Randomize into Groups (Vehicle, this compound, etc.) - Daily Drug Administration (Specify Duration) A->B C Phase 3: Behavioral Testing - Habituation to Test Arenas - Conduct Cognitive Assays (e.g., NOR, MWM) B->C D Phase 4: Post-Mortem Analysis - Euthanasia and Tissue Collection (Brain) - Biochemical/Histological Assays C->D E Phase 5: Data Analysis - Statistical Analysis of Behavioral & Biological Data - Interpretation and Reporting D->E

General Workflow for an In Vivo Cognitive Study

Detailed Experimental Protocols

4.1. Protocol 1: Novel Object Recognition (NOR) Task

Principle: The NOR task assesses recognition memory by leveraging the innate tendency of rodents to explore novel objects more than familiar ones. This non-rewarded, low-stress test is sensitive to cognitive changes in the hippocampus and cortex.

Materials:

  • Open-field arena (e.g., 50x50x50 cm), made of non-porous material for easy cleaning.

  • A set of distinct objects (e.g., different shapes, colors, textures), heavy enough not to be displaced by the animal.

  • This compound and vehicle solution.

  • Syringes and needles for administration.

  • Video tracking software and camera.

  • 70% ethanol for cleaning.

Procedure:

  • Habituation (Day 1-2):

    • Allow each animal to explore the empty arena for 5-10 minutes per day for 2 consecutive days. This reduces anxiety and novelty-induced exploratory behavior.

  • Drug Administration (Day 3):

    • Administer this compound or vehicle (e.g., i.p.) 30 minutes before the training phase. This timing should be optimized based on the drug's pharmacokinetic profile.

  • Training Phase (Familiarization):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the animal in the center of the arena, facing away from the objects.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Return the animal to its home cage. The time spent exploring each object is recorded.

  • Inter-Trial Interval (ITI):

    • A retention interval is introduced, which can range from 1 hour (short-term memory) to 24 hours (long-term memory).

  • Test Phase:

    • Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains. The position of the novel object should be counterbalanced across animals.

    • Place the animal back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel). Exploration is defined as the nose pointing towards the object within a 2 cm distance.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar)

    • A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI near zero suggests a memory deficit.

    • Compare DI values between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Table 2: Example Data Structure for NOR Task

Treatment GroupnMean Exploration Time (Familiar)Mean Exploration Time (Novel)Mean Discrimination Index (DI)
Vehicle Control1015s35s0.40
This compound (e.g., 10 mg/kg)1014s40s0.48
Scopolamine (Impairment Model)1022s24s0.04
Scopolamine + this compound1018s32s0.28

4.2. Protocol 2: In Vivo Phosphoinositide (PI) Hydrolysis Assay

Principle: This biochemical assay directly measures the functional agonism of this compound at Gq-coupled muscarinic receptors (like M1) by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.[4]

Materials:

  • [3H]-myo-inositol (radiolabel).

  • Lithium Chloride (LiCl) solution.

  • This compound, vehicle, and antagonist (e.g., atropine) solutions.

  • Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Trichloroacetic acid (TCA).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Radiolabeling:

    • Administer [3H]-myo-inositol to animals (e.g., via intracerebroventricular injection) to allow for its incorporation into brain phosphoinositides. This is typically done 24-48 hours before the experiment.

  • Pre-treatment:

    • Administer LiCl (e.g., 10 mEq/kg, i.p.) 30-60 minutes before the agonist. LiCl inhibits inositol monophosphatase, leading to the accumulation of measurable inositol phosphates.

  • Drug Administration:

    • Administer this compound, vehicle, or a co-administration of this compound and an antagonist to different groups of animals.

  • Tissue Collection:

    • At a predetermined time point after agonist administration (e.g., 30 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex or hippocampus).

  • Extraction of Inositol Phosphates:

    • Homogenize the tissue in a solution like TCA to precipitate proteins and lipids.

    • Centrifuge the homogenate and collect the supernatant containing the water-soluble inositol phosphates.

  • Chromatographic Separation:

    • Apply the supernatant to an anion-exchange column.

    • Wash the column to remove free inositol.

    • Elute the total inositol phosphates fraction with a high-molarity buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Express the results as disintegrations per minute (DPM) per mg of tissue or as a percentage of the total [3H]-lipid radioactivity.

    • Compare the accumulation of inositol phosphates across different treatment groups to determine the effect of this compound on M1 receptor signaling.

By following these detailed guidelines, researchers can effectively design and conduct in vivo studies to evaluate the pharmacological properties and therapeutic potential of this compound.

References

Application Notes and Protocols: Measuring the Effects of Tazomeline on Amyloid Precursor Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazomeline is a muscarinic M1 receptor agonist that has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2][3] One of the key pathological hallmarks of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[4][5] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which produces a soluble N-terminal fragment (sAPPα) and a C-terminal fragment (α-CTF or C83).[6] This α-secretase cleavage occurs within the Aβ domain, thus precluding the formation of Aβ peptides.[6]

Activation of M1 muscarinic receptors has been shown to stimulate this non-amyloidogenic pathway, leading to increased sAPPα production.[7] Therefore, it is hypothesized that this compound, as an M1 agonist, may shift APP processing towards the non-amyloidogenic pathway, resulting in an increase in neuroprotective sAPPα and a decrease in neurotoxic Aβ peptides.[7][8]

These application notes provide detailed protocols for in vitro cell-based assays to measure the effects of this compound on APP processing. The described methods will enable researchers to quantify changes in key APP metabolites, providing insights into the compound's mechanism of action.

Signaling Pathway Overview

The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ), and the non-amyloidogenic pathway. This compound, as a muscarinic M1 receptor agonist, is expected to enhance the non-amyloidogenic pathway.

G cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPP_alpha sAPPα (Soluble fragment) APP->sAPP_alpha cleavage by α-secretase C83 α-CTF (C83) APP->C83 sAPP_beta sAPPβ (Soluble fragment) APP->sAPP_beta cleavage by β-secretase C99 β-CTF (C99) APP->C99 M1R M1 Muscarinic Receptor alpha_secretase α-secretase M1R->alpha_secretase stimulates alpha_secretase->APP beta_secretase β-secretase beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->C83 gamma_secretase->C99 This compound This compound This compound->M1R activates P3 P3 fragment C83->P3 cleavage by γ-secretase Abeta Amyloid-β (Aβ) (Neurotoxic) C99->Abeta cleavage by γ-secretase G cluster_assays Biochemical Assays start Start cell_culture Cell Culture (e.g., SH-SY5Y, CHO-M1) start->cell_culture tazomeline_treatment This compound Treatment (Dose-response and time-course) cell_culture->tazomeline_treatment sample_collection Sample Collection tazomeline_treatment->sample_collection supernatant Conditioned Media (Supernatant) sample_collection->supernatant cell_lysate Cell Lysate sample_collection->cell_lysate elisa ELISA supernatant->elisa western_blot Western Blot cell_lysate->western_blot secretase_assay Secretase Activity Assays cell_lysate->secretase_assay sAPP_alpha_quant sAPPα Quantification elisa->sAPP_alpha_quant abeta_quant Aβ40/42 Quantification elisa->abeta_quant app_ctf_analysis flAPP & CTF Analysis western_blot->app_ctf_analysis secretase_activity α, β, γ-secretase activity secretase_assay->secretase_activity data_analysis Data Analysis and Interpretation sAPP_alpha_quant->data_analysis abeta_quant->data_analysis app_ctf_analysis->data_analysis secretase_activity->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Tazomeline as a Tool Compound for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tazomeline (LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in central nervous system (CNS) disorders characterized by cognitive dysfunction, such as Alzheimer's disease and schizophrenia.[1] Although its clinical development was discontinued, this compound remains a valuable tool compound for preclinical research aimed at understanding the role of muscarinic receptors in cognition and other CNS processes. Its ability to activate multiple muscarinic receptor subtypes allows for the exploration of cholinergic signaling pathways and the preclinical validation of muscarinic agonists as a therapeutic strategy.

This document provides detailed application notes and protocols for utilizing this compound as a tool compound in CNS drug discovery, with a focus on its pharmacological characterization and its use in relevant in vitro and in vivo models. Due to the limited availability of specific data for this compound, information from its close structural and functional analog, Xanomeline, is included to provide a more comprehensive profile.

Mechanism of Action

This compound and its analogue Xanomeline act as orthosteric agonists at muscarinic acetylcholine receptors (mAChRs).[2] While they bind to all five subtypes (M1-M5), they exhibit a functional preference for M1 and M4 receptors.[3][4][5] The M1 receptor, highly expressed in the cortex and hippocampus, is coupled to the Gq/11 signaling pathway.[1][6] Activation of M1 receptors by an agonist like this compound initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8] This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.[1]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Binds to Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca2_release->Downstream PKC->Downstream

Pharmacological Profile

The following tables summarize the quantitative pharmacological data for Xanomeline, a close analog of this compound. This data is essential for designing experiments and interpreting results.

Table 1: Xanomeline Binding Affinities (Ki) at Muscarinic Receptors

Receptor SubtypeKi (nM)Reference
M1low teen range[9]
M230s or higher[9]
M330s or higher[9]
M4low teen range[9]
M530s or higher[9]

Table 2: Xanomeline Functional Potency (pEC50) and Efficacy

AssayReceptor/TissuepEC50EfficacyReference
Phosphoinositide HydrolysisM17.6 ± 0.09Full Agonist[3]
GTPγS BindingM1PotentFull Agonist[10]
GTPγS BindingM2PotentPartial Agonist (40% of Carbachol)[10]

Application Notes

This compound can be utilized in a variety of in vitro and in vivo experimental paradigms to probe the function of the cholinergic system and to screen for novel drug candidates.

In Vitro Applications:

  • Receptor Binding Assays: To determine the binding affinity of test compounds for muscarinic receptor subtypes, competitive binding assays can be performed using radiolabeled ligands and cell membranes expressing individual muscarinic receptor subtypes. This compound can be used as a reference compound.

  • Functional Assays:

    • Phosphoinositide Hydrolysis Assay: This assay measures the functional consequence of M1, M3, and M5 receptor activation. This compound can be used as a positive control to stimulate the production of inositol phosphates.

    • GTPγS Binding Assay: This assay measures G-protein activation following receptor stimulation and can be used to determine the potency and efficacy of test compounds at all muscarinic receptor subtypes.

    • Calcium Mobilization Assay: Activation of Gq-coupled muscarinic receptors leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

In Vivo Applications:

  • Cognitive Enhancement Models: this compound can be used to assess the potential of muscarinic agonists to reverse cognitive deficits induced by pharmacological agents (e.g., scopolamine) or in transgenic models of neurodegenerative diseases.[11][12]

  • Target Engagement and Pharmacodynamic Studies: The in vivo effects of this compound on neurotransmitter levels, neuronal activity (e.g., c-Fos expression), and other biomarkers can be measured to confirm target engagement and to understand the downstream consequences of muscarinic receptor activation in the brain.

Experimental Protocols

1. In Vitro Protocol: Phosphoinositide Hydrolysis Assay

This protocol describes a method to measure the accumulation of inositol phosphates in response to muscarinic receptor activation in cultured cells expressing the M1 receptor.

In_Vitro_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • [³H]myo-inositol.

  • Inositol-free medium.

  • Lithium chloride (LiCl).

  • This compound hydrochloride.

  • Test compounds.

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Plate CHO-M1 cells in 24-well plates and grow to near confluency.

    • Wash the cells with inositol-free medium.

    • Label the cells by incubating them overnight in inositol-free medium containing [³H]myo-inositol (e.g., 0.5 µCi/mL).

  • Pre-incubation:

    • Wash the labeled cells with assay buffer (e.g., HEPES-buffered saline).

    • Pre-incubate the cells in assay buffer containing LiCl (e.g., 10 mM) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound (as a positive control) and test compounds in assay buffer containing LiCl.

    • Add the agonist solutions to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination of Reaction:

    • Aspirate the medium and terminate the reaction by adding ice-cold 10% TCA to each well.

    • Incubate on ice for at least 30 minutes to precipitate proteins.

  • Extraction of Inositol Phosphates:

    • Centrifuge the plates to pellet the precipitate.

    • Collect the TCA-soluble supernatant containing the inositol phosphates.

  • Anion Exchange Chromatography:

    • Prepare small columns with Dowex AG1-X8 resin.

    • Apply the supernatant to the columns.

    • Wash the columns with water to remove free [³H]myo-inositol.

    • Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Scintillation Counting:

    • Add the eluate to scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the concentration-response curves for this compound and the test compounds.

    • Calculate the EC50 and maximal response values using non-linear regression analysis.

2. In Vivo Protocol: Scopolamine-Induced Cognitive Impairment Model in Rodents

This protocol describes a common method to induce a transient cognitive deficit in rodents using the muscarinic antagonist scopolamine, and how to assess the reversal of this deficit by a test compound like this compound.

In_Vivo_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F

Materials:

  • Adult male rodents (e.g., Wistar rats or C57BL/6 mice).

  • This compound hydrochloride.

  • Scopolamine hydrobromide.

  • Vehicle (e.g., saline).

  • Behavioral testing apparatus (e.g., Morris water maze, passive avoidance chamber, Y-maze).

  • Data acquisition and analysis software.

Procedure:

  • Animal Acclimatization and Habituation:

    • House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

    • Handle the animals daily for several days to reduce stress.

    • Habituate the animals to the behavioral testing room and apparatus for 1-2 days before the start of the experiment.

  • Experimental Groups:

    • Divide the animals into the following groups (n=10-15 per group):

      • Group 1: Vehicle + Vehicle (Control)

      • Group 2: Vehicle + Scopolamine (Amnesic group)

      • Group 3: this compound (dose 1) + Scopolamine

      • Group 4: this compound (dose 2) + Scopolamine

      • Group 5: Test Compound + Scopolamine

  • Drug Administration:

    • Administer this compound or the test compound via the desired route (e.g., intraperitoneal, oral gavage) at a specific time before the scopolamine injection (e.g., 30-60 minutes).

    • Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) at a specific time before behavioral testing (e.g., 30 minutes).[11][12]

  • Behavioral Testing (Example: Morris Water Maze):

    • Acquisition Phase (Learning):

      • Place the animal into the water maze from one of four starting positions.

      • Allow the animal to search for a hidden platform for a set time (e.g., 60-90 seconds).

      • If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.

      • Repeat for several trials per day for 4-5 consecutive days.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Memory Retention):

      • On the day after the last acquisition trial, remove the platform from the maze.

      • Place the animal in the maze and allow it to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis:

    • Analyze the escape latencies during the acquisition phase using a two-way repeated measures ANOVA.

    • Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's).

    • A significant improvement in performance in the this compound-treated group compared to the scopolamine-only group indicates cognitive-enhancing effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of muscarinic receptors in the CNS. Its agonist activity, with a preference for M1 and M4 subtypes, makes it suitable for studying the signaling pathways and physiological effects associated with cholinergic stimulation. The protocols provided herein offer a framework for researchers to utilize this compound in both in vitro and in vivo settings to advance our understanding of muscarinic receptor pharmacology and to facilitate the discovery of novel therapeutics for CNS disorders.

References

Application Notes and Protocols for Cell-Based Screening of Tazomeline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazomeline is a muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in cognitive dysfunction associated with Alzheimer's disease and schizophrenia.[1] It is known to act as a non-selective agonist, with activity at various muscarinic receptor subtypes.[1] A key target for cognitive enhancement is the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor that, upon activation, initiates a signaling cascade leading to increased intracellular calcium and other downstream effects. This document provides detailed protocols for cell-based assays to screen this compound and its analogs, such as Xanomeline, Sabcomeline, Alvameline, and Milameline, for their activity at the M1 receptor.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, coupled to the Gq G-protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key indicator of M1 receptor activation and is the basis for the functional assays described herein.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound / Analog M1R M1 Receptor Agonist->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_cyto Increased [Ca2+] ER->Ca_cyto releases Ca2+ Ca_ER Ca2+ Experimental_Workflow cluster_calcium Calcium Flux Assay cluster_reporter NFAT-Luciferase Assay start Start cell_culture Cell Culture (e.g., CHO-M1 or HEK293-M1) start->cell_culture cell_plating Cell Plating (96- or 384-well plates) cell_culture->cell_plating assay_prep Assay Preparation cell_plating->assay_prep compound_addition Compound Addition (this compound & Analogs) dye_loading Fluorescent Dye Loading (e.g., Fluo-4 AM) assay_prep->dye_loading transfection Transient Transfection (if not a stable cell line) assay_prep->transfection incubation Incubation compound_addition->incubation detection Signal Detection incubation->detection kinetic_read Kinetic Fluorescence Reading detection->kinetic_read luciferase_reagent Add Luciferase Substrate detection->luciferase_reagent data_analysis Data Analysis (EC50 determination) end End data_analysis->end dye_loading->compound_addition kinetic_read->data_analysis transfection->compound_addition luminescence_read Luminescence Reading luciferase_reagent->luminescence_read luminescence_read->data_analysis

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Tazomeline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the pharmacokinetic and pharmacodynamic properties of Tazomeline is limited due to its discontinued development. The following application notes and protocols are substantially based on data from Xanomeline, a closely related and more extensively studied M1/M4 muscarinic acetylcholine receptor agonist. This information is intended to serve as a guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of cognitive dysfunction in conditions such as Alzheimer's disease and schizophrenia.[1] As an agonist, its primary mechanism of action is the stimulation of muscarinic acetylcholine receptors, with a particular focus on the M1 and M4 subtypes, which are implicated in cognitive processes.[2] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound and related compounds is crucial for designing and interpreting preclinical and clinical studies.

Pharmacokinetic Profile

Table 1: Summary of Xanomeline Pharmacokinetic Parameters

ParameterValueSpecies/Study PopulationReference
Time to Maximum Plasma Concentration (Tmax) ~2.5 hoursHealthy Volunteers & Schizophrenia Patients[3]
Oral Bioavailability <1%Preclinical/Clinical Data[3][4]
Distribution Widely distributed, including the CNS (in animal studies)Animal Studies[3]
Metabolism Extensive first-pass metabolismPreclinical/Clinical Data[4]
Excretion Primarily via the kidneys within 24 hoursAnimal Studies[3]
Half-life (t1/2) ~4.56 hoursHealthy Male Subjects[4]

Pharmacodynamic Profile

The pharmacodynamic effects of this compound are mediated through its agonist activity at muscarinic acetylcholine receptors. The primary downstream signaling event following M1 receptor activation is the hydrolysis of phosphoinositides.

Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor by an agonist like this compound initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway cluster_cell Cell Membrane This compound This compound (Agonist) M1_Receptor M1 Receptor This compound->M1_Receptor Binds to Gq11 Gq/11 Protein M1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., improved cognition) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) to muscarinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for M1 receptors.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor.

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Test compound (this compound).

  • Non-specific binding control (e.g., Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: In Vitro Receptor Binding Assay Workflow.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the functional activity of a muscarinic agonist by quantifying the accumulation of inositol phosphates.

Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating PI hydrolysis.

Materials:

  • Cells expressing the M1 muscarinic receptor (e.g., CHO-hM1 cells).

  • [3H]myo-inositol.

  • Assay medium (e.g., DMEM).

  • Test compound (this compound).

  • LiCl solution.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Culture cells in 96-well plates and label overnight with [3H]myo-inositol.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with LiCl solution to inhibit inositol monophosphatase.

  • Add serial dilutions of the test compound and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

  • Neutralize the samples.

  • Separate the inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography with Dowex resin.

  • Elute the total inositol phosphates.

  • Quantify the radioactivity in the eluate using a scintillation counter.

  • Plot the amount of [3H]inositol phosphates accumulated against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

PI_Hydrolysis_Workflow A Label Cells with [3H]myo-inositol B Stimulate with Test Compound in presence of LiCl A->B C Terminate Reaction & Neutralize B->C D Isolate Inositol Phosphates (Anion-Exchange Chromatography) C->D E Scintillation Counting D->E F Data Analysis (EC50 & Emax Determination) E->F

Caption: Phosphoinositide Hydrolysis Assay Workflow.

Preclinical In Vivo Pharmacokinetic Study

This protocol outlines a typical preclinical PK study in rodents.[6]

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of a test compound after oral and intravenous administration.

Animals:

  • Male Sprague-Dawley rats (or other suitable rodent model).

Procedure:

  • Dosing:

    • Oral (PO): Administer the test compound by oral gavage at a predetermined dose.

    • Intravenous (IV): Administer the test compound via tail vein injection at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Oral Bioavailability) Fraction of the orally administered dose that reaches systemic circulation.
Preclinical In Vivo Pharmacodynamic (Cognitive Enhancement) Study

This protocol describes a common behavioral test to assess the pro-cognitive effects of a test compound in a rodent model of cognitive impairment.[7][8]

Objective: To evaluate the ability of a test compound to reverse scopolamine-induced cognitive deficits in the Morris Water Maze test.

Animals:

  • Male Wistar rats (or other suitable rodent model).

Procedure:

  • Acquisition Phase (Training):

    • Train the rats to find a hidden platform in a circular pool of water for several consecutive days.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Test Day:

    • Administer the test compound (this compound) or vehicle at a predetermined time before the test.

    • Administer scopolamine (a muscarinic antagonist) to induce cognitive impairment, typically 30 minutes before the test.

    • Place the rat in the water maze for a probe trial (platform removed).

  • Data Collection and Analysis:

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

    • Compare the performance of the test compound-treated group with the vehicle-treated and scopolamine-only groups. An improvement in performance in the test compound group suggests cognitive-enhancing effects.

Conclusion

While specific data for this compound is scarce, the information available for the related compound Xanomeline provides a solid foundation for designing and conducting pharmacokinetic and pharmacodynamic studies. The protocols outlined above represent standard methodologies for characterizing muscarinic agonists and can be adapted for the evaluation of novel compounds in this class. Careful consideration of the experimental design and data analysis is essential for obtaining reliable and translatable results in the drug development process.

References

Troubleshooting & Optimization

Overcoming poor solubility of Tazomeline in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Tazomeline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for cognitive dysfunction.[1][2] Its chemical structure lends it to being lipophilic, which often results in poor water solubility. This poses a significant challenge for developing both oral and parenteral formulations, as adequate solubility is crucial for absorption and bioavailability.[3][4] Many newly discovered drug candidates are poorly water-soluble, making this a common hurdle in pharmaceutical development.[5]

Q2: What are the primary strategies to overcome the poor aqueous solubility of this compound?

There are two main categories of strategies: physical modifications and chemical modifications.

  • Physical Modifications: These approaches alter the physical properties of the drug to improve its dissolution rate and solubility without changing its chemical structure. Key techniques include particle size reduction, creating amorphous solid dispersions, using lipid-based formulations, and complexation.[5][6]

  • Chemical Modifications: These strategies involve altering the chemical structure of this compound to create a new molecule with enhanced solubility. The most common methods are salt formation and the synthesis of a prodrug.[4][6]

Q3: How does pH likely affect the solubility of this compound?

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[7][8] this compound's structure contains basic nitrogen atoms, which can be protonated at acidic pH. This protonation increases the molecule's polarity, which is expected to increase its solubility in acidic aqueous solutions compared to neutral or alkaline conditions.[8] Therefore, adjusting the pH to an acidic range is a primary step to consider for solubilizing this compound, though chemical stability at low pH must also be evaluated.[8]

Q4: What are some common excipients that can be used to improve this compound's solubility?

A variety of pharmaceutical excipients can be employed to enhance solubility. These include:

  • Surfactants: Agents like Polysorbate 20 and 80 can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[9][10]

  • Polymers: Hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and polyethylene glycol (PEG) are used to create solid dispersions, which maintain the drug in an amorphous, more soluble state.[11][12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs like this compound, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[7][13]

  • Co-solvents: The solubility of a drug can be enhanced by the addition of a water-miscible solvent in which the drug is more soluble.[10]

Q5: What is a prodrug and how could this approach be applied to this compound?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions.[14][15] This approach can be used to overcome undesirable properties of the parent drug, such as poor solubility.[16] For this compound, a hydrophilic moiety, like a phosphate group, could be covalently attached to its structure. This would create a more water-soluble prodrug, which, after administration, would be cleaved by enzymes in the body to release the active this compound.[4][15]

Q6: What nanotechnology-based strategies can be used to formulate this compound?

Nanotechnology offers several promising approaches for delivering poorly soluble drugs.[3][17] These techniques increase the surface area of the drug, leading to a higher dissolution rate.[4]

  • Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers.[4][11]

  • Lipid-Based Nanocarriers: This category includes liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, which encapsulate the drug in a lipid-based matrix, improving its solubility and bioavailability.[17][18][19]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, protecting it and controlling its release.[19][20]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in an aqueous buffer (e.g., PBS pH 7.4).

  • Immediate Action:

    • pH Adjustment: Based on this compound's chemical structure, its solubility should increase in acidic conditions. Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 3-5). Perform a pH-solubility profile to determine the optimal pH range.[8]

    • Use of Co-solvents: If pH adjustment is insufficient or not viable for your experiment, try preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration in your experiment.

  • Long-Term Solution:

    • Formulation Development: If aqueous solubility is consistently required, consider developing an enabling formulation. Promising starting points include complexation with cyclodextrins or creating a solid dispersion.

Problem: I successfully dissolved this compound, but it precipitates over time or upon dilution.

  • Cause: This often occurs when a drug solution prepared with co-solvents or at a specific pH is diluted into a medium where the drug is less soluble, leading to supersaturation and subsequent precipitation.

  • Solution:

    • Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation. These polymers can help maintain a supersaturated state and inhibit drug crystallization.

    • Complexation: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex. This complex is more stable in aqueous solution and less likely to precipitate upon dilution.

    • Lipid Formulations: Encapsulating this compound within liposomes or nanoemulsions can prevent it from precipitating in an aqueous environment.[18]

Problem: I need to select a formulation strategy to improve the oral bioavailability of this compound.

  • Workflow:

    • Characterize Physicochemical Properties: Determine the pH-solubility profile and identify any potential stability issues.

    • Feasibility Studies: Screen several rapid and small-scale formulation approaches.

      • Amorphous Solid Dispersion: Prepare a solid dispersion with a polymer like PVP or HPMC.

      • Lipid-Based Formulation: Evaluate the solubility of this compound in various oils and surfactants to assess the feasibility of a Self-Emulsifying Drug Delivery System (SEDDS).

      • Complexation: Assess the solubility enhancement with different types of cyclodextrins.

    • Compare Performance: Evaluate the dissolution rate and extent of drug release from each prototype formulation in biorelevant media.

    • Select Lead Formulation: Choose the most promising formulation for further development and in vivo testing.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesPotential Disadvantages
pH Adjustment Increases ionization of the drug molecule, enhancing its interaction with water.[7]Simple, cost-effective.Only applicable to ionizable drugs; risk of chemical instability at extreme pH.[8]
Particle Size Reduction (Nanotechnology) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5]Applicable to many drugs; significant improvement in dissolution.[3]High energy process; potential for particle aggregation and physical instability.
Solid Dispersion The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[11]Significant solubility enhancement; established manufacturing methods (spray drying, hot-melt extrusion).[12][21]The amorphous form is physically unstable and can recrystallize over time; drug-polymer miscibility can be a limitation.
Complexation (Cyclodextrins) The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, forming a soluble complex.[13]High solubility enhancement; can also improve stability.Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered.[9]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating absorption.[22]Enhances both solubility and permeability; protects the drug from degradation.Can be complex to formulate; potential for GI side effects with high surfactant levels.
Prodrug Synthesis A hydrophilic promoiety is chemically attached to the drug, creating a new, more soluble molecule that converts back to the parent drug in vivo.[14][15]Dramatic increases in solubility are possible; can be tailored to target specific enzymes or tissues.[16]Requires significant medicinal chemistry effort; potential for incomplete conversion to the active drug.

Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile of this compound

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume (e.g., 2 mL) of each buffer. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspensions to settle. Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve a specific ratio of this compound and a carrier polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). A common starting drug-to-polymer ratio is 1:4 (w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize thermal degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Evaluate its dissolution performance compared to the pure crystalline drug.

Visualizations

Troubleshooting_Workflow cluster_start Start: this compound Solubility Issue cluster_screening Initial Troubleshooting cluster_evaluation Evaluation cluster_formulation Advanced Formulation Strategies start This compound fails to dissolve in aqueous buffer ph_adjust Adjust pH to acidic range (e.g., pH 3-5) start->ph_adjust cosolvent Use co-solvent (e.g., DMSO) for stock solution start->cosolvent check_sol Is solubility sufficient for the intended experiment? ph_adjust->check_sol cosolvent->check_sol check_precip Does precipitation occur upon dilution/standing? check_sol->check_precip Yes formulate Proceed to develop an enabling formulation check_sol->formulate No check_precip->formulate Yes end_node Optimized this compound Solution/ Formulation Achieved check_precip->end_node No cyclo Cyclodextrin Complexation formulate->cyclo solid_disp Solid Dispersion formulate->solid_disp lipid Lipid-Based Formulation formulate->lipid cyclo->end_node solid_disp->end_node lipid->end_node

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Solubility_Enhancement_Strategies cluster_phys cluster_chem center Overcoming Poor Aqueous Solubility phys_mod Physical Modification (No change in chemical structure) center->phys_mod chem_mod Chemical Modification (New molecular entity) center->chem_mod p1 Particle Size Reduction (Nanocrystals, Milling) phys_mod->p1 p2 Amorphous Solid Dispersions phys_mod->p2 p3 Complexation (Cyclodextrins) phys_mod->p3 p4 Lipid-Based Systems (SEDDS, Liposomes) phys_mod->p4 c1 Salt Formation chem_mod->c1 c2 Prodrug Synthesis chem_mod->c2

Caption: Major strategies for enhancing the solubility of pharmaceuticals.

Muscarinic_Signaling_Pathway This compound This compound (Agonist) receptor Muscarinic Acetylcholine Receptor (e.g., M1) This compound->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation response Downstream Cellular Responses (e.g., Neuronal Excitation, Cognitive Enhancement) ca_release->response pkc_activation->response

Caption: Simplified Gq-coupled muscarinic receptor signaling pathway.

References

Technical Support Center: Managing Cholinergic Side Effects of Tazomeline in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1 selective muscarinic agonist, Tazomeline. The focus is on anticipating, identifying, and managing cholinergic side effects in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected cholinergic side effects of this compound in animal studies?

A1: this compound, as a muscarinic M1 receptor agonist, can lead to dose-limiting cholinergic side effects. While it is selective for the M1 receptor, some level of activation of M2 and M3 receptors can occur, particularly at higher doses. Even highly selective M1 agonists have been shown to elicit these effects, suggesting that M1 receptor activation alone may be sufficient to produce them.[1][2] The most commonly observed cholinergic side effects in animal models include:

  • Salivation (sialorrhea)

  • Diarrhea and gastrointestinal distress

  • Emesis (vomiting) , particularly in non-rodent species.

Q2: At what point in my study should I be most concerned about these side effects?

A2: Cholinergic side effects are typically dose-dependent and will be most apparent during dose-ranging and acute efficacy studies where higher doses of this compound are being tested. It is crucial to closely monitor animals for these signs, especially within the first few hours of administration.

Q3: How can I mitigate these cholinergic side effects without compromising the central nervous system (CNS) efficacy of this compound?

A3: The most effective strategy is the co-administration of a peripherally-acting muscarinic antagonist. These antagonists do not cross the blood-brain barrier and therefore will not interfere with the desired central effects of this compound on the M1 receptors in the brain. A prime example of this approach is KarXT, a combination of the M1/M4 agonist xanomeline and the peripherally restricted muscarinic antagonist trospium chloride.[3]

Q4: What are some examples of peripherally-acting muscarinic antagonists I can use in my animal studies?

A4: Commonly used peripherally-acting muscarinic antagonists in preclinical research include:

  • Trospium chloride: As used in the clinical formulation KarXT.

  • Glycopyrrolate: A quaternary ammonium cation that poorly penetrates the blood-brain barrier.

  • Methscopolamine: Another quaternary ammonium compound with limited CNS penetration.

Q5: Are there alternative strategies to manage cholinergic side effects?

A5: Yes, another approach in drug development is the exploration of M1 Positive Allosteric Modulators (PAMs). PAMs enhance the effect of the endogenous neurotransmitter, acetylcholine, at the M1 receptor rather than directly activating the receptor themselves. This can lead to a more controlled and potentially better-tolerated pro-cognitive effect with an improved side effect profile compared to direct agonists.[4]

Troubleshooting Guides

Issue 1: Excessive Salivation

Symptoms:

  • Excessive drooling.

  • Wet fur around the mouth and on the chest.

  • Dehydration at higher doses or with prolonged exposure.

Troubleshooting Steps:

  • Quantify the Effect: Before implementing mitigation strategies, it's important to quantify the level of salivation. This will allow you to assess the efficacy of your intervention. Refer to the detailed protocol for pilocarpine-induced salivation in mice, which can be adapted for this compound.

  • Dose Adjustment: If possible, determine if a lower dose of this compound can achieve the desired central effect with a more tolerable level of salivation.

  • Co-administer a Peripheral Antagonist: Administer a peripherally-acting muscarinic antagonist such as glycopyrrolate or methscopolamine prior to or concurrently with this compound. See the table below for suggested dose ranges.

Quantitative Data on Muscarinic Agonist-Induced Salivation and its Mitigation

Animal ModelAgonist & DoseAntagonist & DoseOutcome
RatXanomelineNot specifiedNo margin versus salivation side effects.[4]
MousePilocarpine (0.25-1.0 mg/kg)N/ADose-dependent increase in saliva production.
Issue 2: Diarrhea and Gastrointestinal Distress

Symptoms:

  • Loose, unformed, or watery stools.

  • Increased frequency of defecation.

  • Dehydration and weight loss with severe or prolonged diarrhea.

Troubleshooting Steps:

  • Assess and Score Diarrhea: Use a standardized scoring system to quantify the severity of diarrhea. This will provide a baseline to evaluate your interventions.

  • Dose Reduction: Evaluate if a lower dose of this compound can maintain CNS efficacy while reducing the severity of diarrhea.

  • Co-administration of a Peripheral Antagonist: As with salivation, a peripherally-acting muscarinic antagonist can effectively reduce the gastrointestinal effects of this compound.

  • Symptomatic Treatment: In cases of severe diarrhea, consider the use of an anti-diarrheal agent like loperamide. However, be aware that this may confound your study results by affecting gut motility through opioid receptor agonism.

Quantitative Data on Muscarinic Agonist-Induced Diarrhea and its Mitigation

Animal ModelAgonist & DoseAntagonist & DoseOutcome
RatXanomelineNot specifiedNo margin versus diarrhea side effects.[4]
RatTAK-071 (M1 PAM)N/A33-fold margin versus diarrhea side effects.[4]
Issue 3: Emesis (Vomiting)

Symptoms:

  • Retching and forceful expulsion of stomach contents.

  • Observed primarily in non-rodent species like ferrets and dogs. Rodents do not have a vomiting reflex.

Troubleshooting Steps:

  • Choose the Right Model: If emesis is a key concern, use a species with a known emetic reflex, such as the ferret, which is considered a gold standard for this type of assessment.[5]

  • Quantify Emesis: Record the latency to the first emetic event and the number of retches and vomits over a specified time period.

  • Dose-Response Evaluation: Characterize the dose of this compound that induces emesis.

  • Co-administration of a Peripheral Antagonist: Administer a peripherally-acting muscarinic antagonist prior to this compound to block the peripheral stimulation that contributes to emesis.

Quantitative Data on M1 Agonist-Induced Emesis

Animal ModelAgonistOutcome
Ferret, DogHighly selective M1 agonistsElicited emesis, suggesting M1 receptor activation is sufficient.[1]

Experimental Protocols

Protocol 1: Assessment of Salivation in Mice

This protocol is adapted from methods used to measure pilocarpine-induced salivation and can be applied to assess this compound's effects.

Materials:

  • This compound solution

  • Pre-weighed cotton balls or absorbent swabs

  • Forceps

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Scale accurate to 0.001g

Procedure:

  • Anesthetize the mouse.

  • Administer this compound at the desired dose and route.

  • Immediately after administration, place a pre-weighed cotton ball or absorbent swab into the mouse's mouth using forceps.

  • Leave the cotton ball in place for a set period (e.g., 15 minutes).

  • Remove the cotton ball and immediately weigh it.

  • The amount of saliva produced is the difference between the final and initial weights of the cotton ball.

Protocol 2: Assessment and Scoring of Diarrhea in Rodents

Materials:

  • This compound solution

  • Clean cages with a solid floor or absorbent paper to easily observe stools.

Procedure:

  • House animals individually for accurate stool assessment.

  • Administer this compound at the desired dose.

  • Observe the animals at regular intervals (e.g., 30, 60, 120, 240 minutes) after dosing.

  • Score the consistency of the stool using a standardized scale:

    • 0: Normal, well-formed pellets.

    • 1: Soft, but still formed pellets.

    • 2: Very soft, unformed stools.

    • 3: Watery diarrhea.

  • Record the score for each animal at each time point.

Protocol 3: Co-administration of a Peripheral Muscarinic Antagonist

Procedure:

  • Prepare solutions of this compound and the chosen peripheral antagonist (e.g., glycopyrrolate, trospium chloride).

  • Administer the peripheral antagonist at an appropriate time before this compound. The timing will depend on the pharmacokinetic profile of the antagonist, but a 30-60 minute pre-treatment is a common starting point.

  • Administer this compound and proceed with your planned efficacy and side effect assessments.

  • Include control groups receiving vehicle + this compound and antagonist + vehicle to isolate the effects of each compound.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Side Effects

This compound is a selective agonist for the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The therapeutic effects of this compound are primarily mediated through the activation of M1 receptors in the central nervous system, leading to downstream signaling cascades that are important for cognitive processes. However, this compound can also activate muscarinic receptors in the periphery, leading to the observed cholinergic side effects.

cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Tissues (e.g., Salivary Glands, GI Tract) Tazomeline_CNS This compound M1_CNS M1 Receptor Tazomeline_CNS->M1_CNS Agonist Gq_CNS Gq Protein Activation M1_CNS->Gq_CNS PLC_CNS Phospholipase C Activation Gq_CNS->PLC_CNS IP3_DAG_CNS IP3 & DAG Increase PLC_CNS->IP3_DAG_CNS Ca_PKC_CNS Increased Intracellular Ca2+ & PKC Activation IP3_DAG_CNS->Ca_PKC_CNS Therapeutic_Effects Therapeutic Effects (e.g., Improved Cognition) Ca_PKC_CNS->Therapeutic_Effects Tazomeline_Periphery This compound M1_M3_Periphery M1/M3 Receptors Tazomeline_Periphery->M1_M3_Periphery Agonist Gq_Periphery Gq Protein Activation M1_M3_Periphery->Gq_Periphery PLC_Periphery Phospholipase C Activation Gq_Periphery->PLC_Periphery IP3_DAG_Periphery IP3 & DAG Increase PLC_Periphery->IP3_DAG_Periphery Ca_PKC_Periphery Increased Intracellular Ca2+ & PKC Activation IP3_DAG_Periphery->Ca_PKC_Periphery Side_Effects Cholinergic Side Effects (Salivation, Diarrhea, etc.) Ca_PKC_Periphery->Side_Effects

Caption: this compound's dual effects in the CNS and periphery.

Management Strategy: Co-administration with a Peripheral Antagonist

The co-administration of a peripherally-acting muscarinic antagonist is a key strategy to mitigate the cholinergic side effects of this compound. This approach is illustrated in the following workflow.

cluster_Workflow Experimental Workflow start Start Experiment grouping Divide Animals into Control & Treatment Groups start->grouping antagonist_admin Administer Peripheral Antagonist (e.g., Trospium, Glycopyrrolate) to Treatment Group grouping->antagonist_admin vehicle_admin Administer Vehicle to Control Group grouping->vehicle_admin tazomeline_admin Administer this compound to Both Groups antagonist_admin->tazomeline_admin vehicle_admin->tazomeline_admin assess_efficacy Assess CNS Efficacy (e.g., Cognitive Tasks) tazomeline_admin->assess_efficacy assess_side_effects Assess Cholinergic Side Effects (Salivation, Diarrhea, Emesis) tazomeline_admin->assess_side_effects analysis Analyze Data: Compare Efficacy and Side Effect Profiles assess_efficacy->analysis assess_side_effects->analysis

Caption: Workflow for managing side effects with a peripheral antagonist.

M1 Receptor Signaling Pathways: Gq vs. β-Arrestin

Activation of the M1 receptor can lead to signaling through two main pathways: the canonical Gq-protein pathway and the β-arrestin pathway. While the Gq pathway is traditionally associated with the primary effects of receptor activation, the β-arrestin pathway is involved in receptor desensitization and internalization, and can also initiate its own signaling cascades. The balance between these pathways may influence both the therapeutic efficacy and the side effect profile of a muscarinic agonist.

cluster_Gq Gq-Protein Pathway cluster_Arrestin β-Arrestin Pathway This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Gq Gq Protein M1_Receptor->Gq GRK GRK Phosphorylation M1_Receptor->GRK PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Downstream_Gq Downstream Effects (e.g., Ca2+ release, PKC activation) IP3_DAG->Downstream_Gq b_Arrestin β-Arrestin Recruitment GRK->b_Arrestin Internalization Receptor Internalization & Desensitization b_Arrestin->Internalization MAPK MAPK Signaling b_Arrestin->MAPK

Caption: M1 receptor signaling: Gq-protein vs. β-arrestin pathways.

References

Optimizing Tazomeline Concentration for In Vitro Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tazomeline concentration for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in my in vitro experiment?

A1: A reasonable starting point for this compound concentration in most cell-based assays is in the low nanomolar to low micromolar range. Based on data from related muscarinic agonists like Xanomeline, which has an EC50 value for M1 receptor activation between 13-17 nM, a concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.[1] The optimal concentration will ultimately depend on the specific cell line, the expression level of the target muscarinic receptor, and the experimental endpoint being measured.

Q2: How do I determine the optimal this compound concentration for my specific cell line and assay?

A2: The optimal concentration should be determined empirically by performing a dose-response curve. This involves treating your cells with a range of this compound concentrations (e.g., ten-fold serial dilutions from 1 nM to 10 µM) and measuring the desired biological effect. The concentration that produces the desired level of response (e.g., EC50 or a sub-maximal concentration for studying signaling pathways) should be used for subsequent experiments.

Q3: What are the key parameters to consider when designing a dose-response experiment for this compound?

A3: Key parameters include:

  • Cell Type and Receptor Expression: The density of muscarinic receptors on your cell line will significantly impact the required concentration.

  • Assay Endpoint: The optimal concentration for a binding assay may differ from that of a functional assay (e.g., calcium mobilization, ERK phosphorylation).

  • Incubation Time: The duration of this compound exposure can influence the observed effect. Time-course experiments are recommended to determine the optimal incubation period.

  • Agonist Properties: this compound is a non-selective muscarinic agonist, meaning it can activate multiple muscarinic receptor subtypes.[2][3] Consider the potential for off-target effects if your cell line expresses multiple subtypes.

Q4: How can I assess the potential cytotoxicity of this compound in my cell line?

A4: It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects are not due to cell death. A standard cytotoxicity assay, such as the MTT or LDH release assay, should be performed in parallel with your functional experiments.[4][5][6][7][8] This will help you identify a concentration range that is non-toxic to your cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No response or weak response to this compound treatment. 1. This compound concentration is too low.2. Low expression of muscarinic receptors in the cell line.3. Insufficient incubation time.4. Degraded this compound stock solution.1. Increase the concentration range in your dose-response experiment.2. Confirm muscarinic receptor expression using techniques like qPCR, Western blot, or radioligand binding.3. Perform a time-course experiment to determine the optimal incubation period.4. Prepare a fresh stock solution of this compound.
High background signal or variability in results. 1. Cell culture issues (e.g., contamination, over-confluency).2. Inconsistent cell plating.3. Reagent preparation or handling errors.1. Ensure proper aseptic technique and maintain healthy cell cultures.2. Use a consistent cell seeding density for all experiments.3. Prepare fresh reagents and ensure accurate pipetting.
Observed effect is not consistent with M1 receptor activation. 1. Activation of other muscarinic receptor subtypes.2. Off-target effects of this compound.1. Use a more selective M1 receptor agonist or antagonist to confirm the involvement of the M1 receptor.2. Test for potential off-target effects in relevant assays.

Quantitative Data Summary

The following table summarizes key quantitative data for muscarinic receptor agonists, which can be used as a reference when designing experiments with this compound. Note that some data is for the related compound Xanomeline, as specific in vitro data for this compound is limited in the public domain.

Parameter Compound Value Receptor Subtype Reference
Binding Affinity (Ki) Xanomeline294 nMM2[9]
296 nMM1[9]
Functional Potency (EC50) Xanomeline13 - 17 nMM1[1]
LSN3172176 (another M1 agonist)2.4 nM (human)M1[1]

Experimental Protocols

Muscarinic M1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a method to measure the activation of the M1 muscarinic receptor by monitoring intracellular calcium mobilization.

  • Cell Culture: Plate cells expressing the human M1 muscarinic receptor (e.g., CHO-M1 or SH-SY5Y) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 nM to 10 µM.

  • Assay: Use a fluorescence plate reader equipped with an automated injection system to add the this compound solutions to the wells. Measure the fluorescence intensity before and after the addition of the compound.

  • Data Analysis: Calculate the change in fluorescence for each concentration and plot the dose-response curve. Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.[4][5]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1.5 x 104 cells/well and allow them to attach overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a period that matches your functional assay (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-M1, SH-SY5Y) Dose_Response Dose-Response Curve (1 nM - 10 µM) Cell_Culture->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Tazomeline_Prep Prepare this compound Stock Solution Tazomeline_Prep->Dose_Response Tazomeline_Prep->Cytotoxicity_Assay EC50_Determination Determine EC50 Dose_Response->EC50_Determination Toxicity_Assessment Assess Cytotoxicity Cytotoxicity_Assay->Toxicity_Assessment Optimal_Concentration Select Optimal Concentration EC50_Determination->Optimal_Concentration Toxicity_Assessment->Optimal_Concentration

Caption: Workflow for determining the optimal this compound concentration.

M1_Signaling_Pathway This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor binds & activates Gq_Protein Gq/11 Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

Caption: this compound-mediated M1 muscarinic receptor signaling pathway.

References

Troubleshooting unexpected results in Tazomeline experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tazomeline. The information is designed to help address unexpected results and clarify experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (LY-287,041) is an experimental drug that acts as a non-selective muscarinic acetylcholine receptor agonist.[1][2] Muscarinic receptors are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system and various central nervous system functions.[3][4] this compound was investigated for cognitive dysfunction in conditions like Alzheimer's disease and schizophrenia.[1][2] Its primary mechanism is the activation of muscarinic receptors, which can lead to a variety of cellular responses depending on the receptor subtype (M1-M5) expressed in the target tissue.

Q2: My experimental results are inconsistent. What could be the cause?

A2: Inconsistent results in cell-based assays can stem from several factors. Key areas to investigate include:

  • Cell Health and Passage Number: Ensure cells are healthy, free from contamination (especially mycoplasma), and are used within a consistent and optimal passage number range.

  • Cell Density: The density of cells at the time of the assay can significantly impact the response. It is crucial to optimize and maintain consistent cell seeding.

  • Compound Stability: Verify the stability and solubility of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.

  • Assay Timing: The duration of agonist exposure and the timing of signal detection are critical, especially for kinetic responses.

Q3: I am observing off-target effects or a response that doesn't seem to be mediated by the M1 receptor. Why?

A3: This is a common issue with muscarinic agonists. While a compound may be preferential for one subtype, it often binds to all five. This compound is considered non-selective, meaning it will activate M1, M2, M3, M4, and M5 receptors, potentially with similar affinities.[1][2] These different subtypes couple to different G-proteins (M1, M3, M5 to Gq/11; M2, M4 to Gi/o) and are expressed in various tissues, leading to a wide range of physiological responses.[3][5] For example, M2 activation can lead to cardiac inhibition, while M3 activation can cause smooth muscle contraction and glandular secretion.[6] It is also worth noting that related compounds like Xanomeline have shown affinity for serotonin receptors (5-HT), which could be another source of unexpected effects.[7][8]

Quantitative Data Summary

Due to the limited availability of specific binding data for this compound, the following table summarizes the binding affinities (Ki values) for the closely related and well-studied muscarinic agonist, Xanomeline. These values illustrate the typical binding profile of this class of compounds across the different human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Muscarinic Receptor SubtypeXanomeline Ki (nM)Primary G-Protein Coupling
M1 ~9Gq/11[5]
M2 ~64Gi/o[5]
M3 ~3031Gq/11[5]
M4 Varies (high affinity)Gi/o[5]
M5 VariesGq/11[5]

Data compiled from multiple sources which may use different experimental conditions. Xanomeline is noted to have high affinity for M1 and M4 subtypes.[7][9]

Visualizing Key Pathways and Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist like this compound typically initiates the Gq signaling cascade, leading to the generation of second messengers and an increase in intracellular calcium.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Binds Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., Kinase Activation) DAG->Response Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Response

M1 receptor Gq signaling cascade.
Troubleshooting Workflow: Low or No Signal in a Functional Assay

If you are not observing the expected cellular response after applying this compound, this workflow can help diagnose the potential issue.

Troubleshooting_Workflow Start Start: Low/No Signal with this compound CheckCompound 1. Verify Compound Integrity - Freshly prepared? - Correct concentration? - Soluble in buffer? Start->CheckCompound CheckCells 2. Assess Cell Health - Correct cell line? - Healthy morphology? - No contamination? CheckCompound->CheckCells CheckReceptor 3. Confirm Receptor Expression - Does the cell line endogenously  express M1 receptors? - Transfection efficiency (if applicable)? CheckCells->CheckReceptor CheckAssay 4. Review Assay Protocol - Correct buffer/media? - Correct incubation times? - Plate reader settings correct? CheckReceptor->CheckAssay PositiveControl 5. Test with a Positive Control - Does Carbachol or another  known agonist elicit a response? CheckAssay->PositiveControl ProblemCompound Issue is likely with This compound stock or preparation. PositiveControl->ProblemCompound Yes ProblemSystem Issue is likely with the cell system or assay setup. PositiveControl->ProblemSystem No

Diagnostic workflow for low signal.

Key Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

This protocol outlines a method to measure the functional activity of this compound at Gq-coupled muscarinic receptors (e.g., M1, M3, M5) by quantifying the accumulation of inositol phosphates (IPs).

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by measuring its ability to stimulate PI hydrolysis.

Materials:

  • Cell line expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).

  • myo-[³H]-inositol radiolabel.

  • Cell culture medium (e.g., DMEM/F12).

  • Assay buffer (e.g., HBSS with 10 mM LiCl).

  • This compound and other compounds (e.g., Carbachol as a positive control).

  • Anion exchange chromatography columns.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Cell Seeding: Plate cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Radiolabeling:

    • Remove the culture medium.

    • Add fresh, serum-free medium containing myo-[³H]-inositol (e.g., 0.5 µCi/mL).

    • Incubate for 18-24 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.

  • Assay Initiation:

    • Wash the cells twice with pre-warmed assay buffer to remove unincorporated [³H]-inositol.

    • Add 450 µL of assay buffer containing 10 mM LiCl to each well. LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Compound Addition:

    • Add 50 µL of 10x concentrated this compound (or control compounds) to the appropriate wells to achieve the final desired concentration.

    • Include wells for baseline (buffer only) and a full agonist control (e.g., Carbachol).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized.

  • Assay Termination and Lysis:

    • Aspirate the assay buffer.

    • Add 1 mL of ice-cold 10 mM formic acid to each well to lyse the cells and stop the reaction.

    • Incubate on ice for 30 minutes.

  • Separation of Inositol Phosphates:

    • Load the cell lysates onto anion exchange columns.

    • Wash the columns with water to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification:

    • Collect the eluate into scintillation vials.

    • Add scintillation fluid.

    • Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Plot the DPM values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

References

Technical Support Center: Tazomeline Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Tazomeline in various experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). Once dissolved, these stock solutions can be further diluted into aqueous experimental buffers.

Q2: How should this compound stock solutions be stored?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, it is a general best practice to protect all small molecule solutions from direct light exposure to prevent potential photodegradation.[1] We recommend using amber vials or covering containers with aluminum foil during storage and experiments.

Q4: Can I expect this compound to be stable in my cell culture medium?

A4: The stability of this compound in cell culture media like DMEM can be influenced by the presence of various components, temperature, and pH. Long incubation times at 37°C may lead to some degradation.[1] It is advisable to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, the stability under your specific conditions should be validated.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Degradation of this compound in the experimental buffer.

    • Troubleshooting Steps:

      • Verify Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

      • Assess Buffer Stability: The pH of your buffer can significantly impact this compound's stability. Conduct a pilot stability study in your specific buffer at the experimental temperature.

      • Fresh Preparations: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Do not store this compound in aqueous buffers for extended periods.

Issue 2: Variability between experimental replicates.

  • Possible Cause: Inconsistent this compound concentration due to degradation or precipitation.

    • Troubleshooting Steps:

      • Solubility Check: Ensure that the final concentration of this compound in your experimental buffer does not exceed its solubility limit, which could lead to precipitation. The final DMSO concentration should typically be kept below 1%.

      • pH Monitoring: Monitor the pH of your buffer throughout the experiment, as shifts in pH can affect stability.

      • Temperature Control: Maintain a consistent temperature during your assay, as temperature fluctuations can alter the rate of degradation.

Stability Data in Experimental Buffers

The following tables provide illustrative stability data for this compound in common experimental buffers. This data is based on general principles of small molecule stability and should be used as a guideline. For critical applications, it is essential to perform your own stability studies under your specific experimental conditions.

Table 1: this compound Stability in Phosphate-Buffered Saline (PBS) at Different Temperatures

TemperaturepHIncubation TimeRemaining this compound (%)
4°C7.424 hours>98%
25°C (RT)7.48 hours~95%
37°C7.48 hours~90%

Table 2: this compound Stability in TRIS Buffer at Different pH Values (at 25°C)

pHIncubation TimeRemaining this compound (%)
7.08 hours~96%
7.58 hours~95%
8.08 hours~92%
8.58 hours~88%

Experimental Protocols

Protocol 1: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in a specific buffer.

Materials:

  • This compound

  • DMSO

  • Experimental Buffer (e.g., PBS, TRIS)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic Acid

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in the experimental buffer of interest.

  • Incubation:

    • Incubate the this compound solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile and store at -20°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to elute this compound and any potential degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-300 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of remaining this compound relative to the T=0 time point.

Visualizations

Tazomeline_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_dilute Dilute to 100 µM in Experimental Buffer prep_stock->prep_dilute incubate Incubate at Desired Temperature prep_dilute->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench with Cold Acetonitrile sampling->quench hplc HPLC Analysis quench->hplc data Quantify Peak Area hplc->data calc Calculate % Remaining data->calc

Caption: Experimental workflow for assessing this compound stability.

This compound is a non-selective muscarinic acetylcholine receptor agonist.[2] Upon binding, it activates G-protein coupled receptors (GPCRs), primarily M1 and M4 receptors, which are targets for cognitive dysfunction.[3][4] The activation of these receptors initiates downstream signaling cascades. For instance, M1 receptor activation typically leads to the activation of Gq/11 proteins, which in turn activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.

Muscarinic_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound M1_Receptor M1 Muscarinic Receptor (GPCR) This compound->M1_Receptor Binds & Activates Gq_protein Gq/11 Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified M1 muscarinic receptor signaling pathway.

References

Addressing variability in animal responses to Tazomeline

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address and manage the variability in animal responses during preclinical studies with Tazomeline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist.[1][2] Its primary mechanism of action is to directly stimulate muscarinic acetylcholine receptors, which are implicated in cognitive processes. The therapeutic goal, particularly for conditions like Alzheimer's disease, is often the activation of the M1 muscarinic receptor subtype, which is coupled to the phosphoinositide (PI) second messenger system.[3][4] Activation of M1 receptors is a key strategy in cholinergic replacement therapy.[3]

Q2: Why is there significant variability in animal responses to this compound?

A2: Variability in response to this compound is a multifaceted issue stemming from several factors. Both between- and within-species differences can be explained by variations in pharmacokinetics (PK) and pharmacodynamics (PD).[5] Even in highly standardized studies with inbred rodent strains, significant inter-individual variability in drug response is common.[6][7] Key contributing factors include:

  • Genetic Background: Minor genetic differences, even within inbred strains, can alter drug metabolism and receptor sensitivity.[6]

  • Pharmacokinetics: Species-specific differences in drug absorption, distribution, metabolism, and excretion (ADME) significantly impact bioavailability and exposure levels.[5][8]

  • Physiology: Age, sex, and underlying health status of the animals can influence drug response.

  • Experimental Conditions: Factors like animal housing, diet, stress levels, and the specific behavioral paradigms used can introduce variability.[7]

Q3: What are the common cholinergic side effects observed with this compound and related muscarinic agonists?

A3: Due to its non-selective nature, this compound can activate muscarinic receptors outside the central nervous system, leading to cholinergic side effects. Similar compounds are known to cause salivation, gastrointestinal distress (such as diarrhea and emesis), sweating, tremor, and hypothermia.[9][10] These adverse effects are often mediated by the activation of M2 and M3 receptor subtypes and can limit the therapeutic utility of the compound by masking cognitive benefits or necessitating dose reduction.[10]

Q4: How does this compound's selectivity for muscarinic receptor subtypes influence its effects?

A4: While this compound is considered non-selective, its therapeutic effects on cognition are primarily attributed to M1 receptor agonism.[3][4] However, its activity at other subtypes (M2, M3, M4, M5) is responsible for many of the peripheral side effects.[10] The high similarity of the binding site across all five receptor subtypes makes achieving high selectivity challenging.[4] The ideal profile for a therapeutic agent would be a full M1 agonist with antagonist activity at M2/M3 receptors to minimize side effects, though this is difficult to achieve.[11]

Q5: What factors should be considered when selecting an animal model for this compound research?

A5: The choice of animal model is critical and depends on the research question. For studying cognitive enhancement in Alzheimer's disease, transgenic mouse models that develop amyloid-beta plaques and associated behavioral deficits (e.g., Tg2576) are often used.[12][13] When assessing pharmacokinetics, it is crucial to select a species with metabolic pathways that are broadly similar to humans.[14] It is also important to consider that results from animal models, while essential, may not always perfectly predict clinical outcomes in humans.[15]

Troubleshooting Guides

This section provides a structured approach to common problems encountered during animal experiments with this compound.

Problem 1: High variability in cognitive or behavioral responses between animals.
Potential Cause Troubleshooting Action
Genetic Drift/Sub-strain Differences Ensure all animals are from the same supplier and sub-strain. Report the exact strain (e.g., C57BL/6J) in all documentation. Consider that even inbred strains exhibit inter-individual variability.[6][7]
Environmental Stressors Standardize housing, handling, and experimental timing to minimize stress, which can impact cognitive performance and physiological responses.[7]
Experimental Protocol Inconsistency Ensure rigorous standardization of all procedures, including drug administration, behavioral testing, and data collection. Use a sufficient number of animals to power the study adequately against inherent biological variation.
Pharmacokinetic Variability Consider that individual differences in metabolism can lead to different plasma and brain concentrations of the drug. If feasible, measure plasma/brain drug levels to correlate exposure with effect.[16]
Problem 2: Inconsistent or weaker-than-expected therapeutic effect.
Potential Cause Troubleshooting Action
Inappropriate Dose Range The dose may be on a flat part of the dose-response curve. Conduct a pilot study with a wider range of doses to establish a full dose-response relationship.[17]
Poor Bioavailability/High First-Pass Metabolism For oral administration, first-pass metabolism can be significant and vary between species.[17] Consider alternative routes of administration (e.g., subcutaneous, intravenous) to ensure consistent systemic exposure.[16]
Species Differences in Pharmacokinetics (PK) The chosen animal model may metabolize this compound differently than expected. Perform a basic pharmacokinetic study to determine key parameters like half-life (t½), maximum concentration (Cmax), and brain penetration in your specific model.[5]
Receptor Desensitization Chronic or high-dose administration may lead to receptor downregulation or desensitization. Evaluate different dosing regimens (e.g., intermittent dosing) if chronic treatment is required.
Problem 3: Severe cholinergic side effects are observed, complicating data interpretation.
Potential Cause Troubleshooting Action
Dose is too high Reduce the dose. The therapeutic window may be narrow. A careful dose-titration study is essential to find a dose that provides cognitive effects without unacceptable side effects.
Non-selective Muscarinic Activation Side effects are an expected consequence of activating peripheral M2 and M3 receptors.[10] Consider co-administration with a peripherally restricted muscarinic antagonist to block peripheral effects without affecting central M1 receptor activation. This approach has been used successfully with the related compound Xanomeline.[18]
Hypersensitivity of the Animal Model The specific strain or species may be particularly sensitive to muscarinic agonists. Document these effects carefully, as they may represent a valid finding for that model.

Experimental Protocols & Data

Table 1: Factors Contributing to Variability in Preclinical this compound Studies
Factor Category Specific Examples Mitigation Strategy
Biological Species, strain, sex, age, microbiome, genetic polymorphisms.[5]Use well-defined, genetically stable animal populations. Balance study groups by sex and age.
Environmental Housing conditions, diet, light-dark cycle, cage enrichment, noise levels.Standardize all husbandry parameters. Acclimatize animals properly before experiments.
Procedural Drug formulation/vehicle, route and time of administration, handling stress, skill of the technician.Create and adhere to detailed Standard Operating Procedures (SOPs). Ensure all personnel are thoroughly trained.
Pharmacological Pharmacokinetics (ADME), receptor density/sensitivity, development of tolerance.[8]Characterize the PK/PD relationship in the chosen model.[19] Include satellite animal groups for PK analysis.
Protocol: General Methodology for a Behavioral Study in a Mouse Model of AD
  • Animal Model: Male Tg2576 transgenic mice and non-transgenic littermate controls, aged 9-10 months.[13]

  • Acclimatization: Animals are group-housed under a 12h light/dark cycle with ad libitum access to food and water. Acclimatize animals to the facility for at least two weeks and handle them daily for one week prior to the experiment to reduce stress.

  • This compound Formulation: Prepare this compound fresh daily in a sterile saline or other appropriate vehicle.

  • Dosing Regimen: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection 30 minutes prior to behavioral testing. Doses should be determined from pilot dose-response studies.

  • Behavioral Assessment (e.g., Contextual Fear Conditioning):

    • Training Day: Place the mouse in the conditioning chamber. After a 2-minute exploration period, deliver an auditory cue (e.g., 80 dB tone for 30s) that co-terminates with a mild foot shock (e.g., 2s, 0.5 mA). Repeat this pairing 2-3 times with an inter-trial interval of 2 minutes.

    • Testing Day (24h later): Place the mouse back into the same chamber (context) and measure freezing behavior for 5 minutes in the absence of the cue or shock. Freezing is defined as the complete absence of movement except for respiration.

  • Data Analysis: Score freezing behavior using automated software or by a blinded observer. Analyze data using a two-way ANOVA (Genotype x Treatment).

  • Pharmacokinetic Satellite Group: A separate cohort of animals is dosed in parallel. Blood and brain tissue are collected at specific time points (e.g., 30, 60, 120 minutes) post-dose to determine drug concentrations via HPLC, providing a crucial link between exposure and behavioral effect.[16]

Visualizations

M1_Signaling_Pathway M1 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves This compound This compound This compound->M1 Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neurotransmission) PKC->Response Ca->Response

Diagram 1: Simplified M1 muscarinic receptor signaling cascade activated by this compound.

Experimental_Workflow Workflow for a Preclinical this compound Behavioral Study A 1. Animal Selection & Acclimatization (e.g., Tg2576 mice, 2-3 weeks) B 2. Baseline Behavioral Assessment (Optional, for group balancing) A->B C 3. Randomization into Groups (Vehicle, this compound Low, Mid, High Dose) B->C D 4. Drug Administration (e.g., IP/SC, 30 min pre-test) C->D E 5. Behavioral Testing (e.g., Fear Conditioning, MWM) D->E I PK Satellite Study (Parallel cohort for blood/brain sampling) D->I F 6. Data Collection & Scoring (Automated or blinded manual scoring) E->F G 7. Statistical Analysis (e.g., ANOVA) F->G H 8. Interpretation of Results G->H J Correlate Exposure with Behavioral Outcome G->J H->J I->J

Diagram 2: A typical experimental workflow for evaluating this compound in an animal model.

Troubleshooting_Tree Troubleshooting Logic for Unexpected Results Start Unexpected Result Observed (High Variability / No Effect) CheckPK Were PK studies performed? Start->CheckPK CheckDose Was a full dose-response study conducted? CheckPK->CheckDose Yes ActionPK Action: Conduct PK study to confirm brain exposure and metabolism. CheckPK->ActionPK No CheckProtocol Was the experimental protocol strictly followed? CheckDose->CheckProtocol Yes ActionDose Action: Perform pilot study with a wider dose range. CheckDose->ActionDose No ActionProtocol Action: Audit protocol adherence. Increase N and/or refine SOPs. CheckProtocol->ActionProtocol No Reassess Re-evaluate hypothesis. Consider animal model suitability or mechanism of action. CheckProtocol->Reassess Yes ActionPK->CheckDose ActionDose->CheckProtocol ActionProtocol->Reassess

Diagram 3: A decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Improving the Translational Value of Tazomeline Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing preclinical experiments involving Tazomeline. By addressing common challenges and providing detailed experimental protocols and comparative data, this guide aims to enhance the translational value of preclinical findings.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during preclinical research with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent or Lack of Efficacy in Cognitive Assays

Question: We are not observing the expected pro-cognitive effects of this compound in our animal models (e.g., Morris water maze, novel object recognition). What could be the underlying reasons?

Answer:

Several factors can contribute to a lack of efficacy in behavioral assays:

  • Dose Selection: this compound, as a non-selective muscarinic agonist, has a narrow therapeutic window. The dose required for cognitive enhancement may be very close to the dose that induces peripheral cholinergic side effects, which can impair behavioral performance. It is crucial to perform a thorough dose-response study to identify the optimal dose that maximizes cognitive effects while minimizing adverse effects.

  • Pharmacokinetics: The pharmacokinetic profile of this compound can vary between species and even strains of rodents.[1] A short half-life might necessitate a different dosing regimen (e.g., more frequent administration or the use of a continuous delivery system) to maintain efficacious plasma and brain concentrations throughout the behavioral task. Consider conducting pharmacokinetic studies in your specific animal model to determine key parameters like Tmax, Cmax, and half-life.

  • Receptor Desensitization: Prolonged or high-dose administration of a muscarinic agonist can lead to receptor desensitization and internalization, reducing the cellular response to the drug.[2] Consider a dosing schedule that allows for receptor resensitization between administrations.

  • Animal Model and Task Selection: The choice of animal model and cognitive task is critical. Ensure the chosen model is appropriate for the cognitive domain you are investigating and that the behavioral task is sensitive to muscarinic modulation. For example, scopolamine-induced amnesia models are commonly used to evaluate the efficacy of muscarinic agonists.[3]

  • Experimental Noise: High variability in behavioral data can mask a true drug effect. Ensure proper habituation of the animals to the testing environment and handling procedures to reduce stress-induced variability.

Issue 2: Observation of Peripheral Cholinergic Side Effects

Question: Our animals are exhibiting signs of cholinergic toxicity (e.g., salivation, lacrimation, urination, defecation, tremors) after this compound administration. How can we mitigate these effects?

Answer:

Cholinergic side effects are a common challenge with non-selective muscarinic agonists like this compound. Here are some strategies to manage them:

  • Dose Optimization: As mentioned previously, carefully titrate the dose of this compound to find a balance between central efficacy and peripheral side effects.

  • Co-administration with a Peripherally-restricted Muscarinic Antagonist: A common strategy is to co-administer this compound with a muscarinic antagonist that does not readily cross the blood-brain barrier (e.g., glycopyrrolate or trospium chloride).[4] This can block the peripheral effects of this compound without interfering with its central actions. A thorough dose-finding study for the antagonist is also necessary.

  • Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the drug. For example, direct central administration (e.g., intracerebroventricular injection) can bypass peripheral receptors, though this is a more invasive and less clinically translatable approach.

  • Formulation: The formulation of the drug can impact its absorption and distribution. Exploring different formulations might help in achieving a more favorable therapeutic index.

Issue 3: Off-Target Effects and Data Interpretation

Question: How can we be sure that the observed effects of this compound are mediated by M1 receptor activation and not by its action on other muscarinic subtypes or other off-target receptors?

Answer:

Given this compound's non-selective profile, this is a critical consideration for data interpretation.[5] Here's how to address this:

  • Use of Selective Antagonists: In in vitro or ex vivo experiments, use selective antagonists for different muscarinic receptor subtypes (e.g., pirenzepine for M1, methoctramine for M2, 4-DAMP for M3) to confirm the involvement of the M1 receptor in the observed response.

  • Knockout Animal Models: If available, conducting experiments in M1 receptor knockout mice can provide definitive evidence for the role of this receptor subtype in the effects of this compound.[6]

  • Comparative Studies with Selective Agonists: Compare the effects of this compound with those of highly selective M1 agonists or positive allosteric modulators (PAMs). This can help to dissect the contribution of M1 activation from the effects of stimulating other muscarinic subtypes.

Data Presentation

Due to the limited availability of specific preclinical data for this compound in the public domain, the following tables include representative data for the structurally similar and more extensively studied muscarinic agonist, Xanomeline. This data can serve as a valuable reference for experimental design and interpretation, with the caveat that direct extrapolation to this compound should be done with caution.

Table 1: Comparative Binding Affinities (Ki, nM) of Xanomeline at Muscarinic Receptor Subtypes

Receptor SubtypeHuman (cloned) Ki (nM)
M1 2.5
M2 296
M3 18
M4 4.2
M5 10

Data compiled from various sources, including radioligand binding studies.[7][8]

Table 2: Comparative Functional Potencies (EC50, nM) of Xanomeline at Muscarinic Receptor Subtypes

AssayM1 (EC50, nM)M2 (EC50, nM)M4 (EC50, nM)
Phosphoinositide Hydrolysis 130>10,000180
[³⁵S]GTPγS Binding 1201,100150

Data represents functional activity in cells expressing recombinant human muscarinic receptors.[7]

Table 3: Representative Preclinical Pharmacokinetic Parameters of a Muscarinic Agonist (Cevimeline) in Rodents

SpeciesDose (mg/kg)RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)Bioavailability (%)
Rat 10Oral0.5 - 1.0500 - 8001000 - 15000.4 - 1.1~50
Dog 1Oral~1.0100 - 200300 - 500~1.0~30

Data for Cevimeline, another muscarinic agonist, is provided as a general reference for pharmacokinetic properties in preclinical models.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

1. M1 Receptor-Mediated Calcium Flux Assay

This assay is used to determine the functional potency of this compound at the M1 receptor.

  • Cell Line: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Reagents:

    • Culture medium (e.g., DMEM/F12 with 10% FBS)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[10]

    • Pluronic F-127

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • This compound and a reference M1 agonist (e.g., Carbachol)

    • M1 selective antagonist (e.g., Pirenzepine) for validation

  • Procedure:

    • Seed the M1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[10]

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

    • Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the different concentrations of this compound or the reference agonist to the wells and immediately begin recording the change in fluorescence over time.

    • To confirm M1-mediated signaling, pre-incubate some wells with an M1 antagonist before adding the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Plot the dose-response curve and determine the EC50 value for this compound.

2. Novel Object Recognition (NOR) Test

This behavioral test assesses recognition memory in rodents.

  • Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm). A variety of objects that are of similar size but different in shape and texture.

  • Procedure:

    • Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.[4][11]

    • Training (Familiarization Phase): On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

    • Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour to 24 hours).

    • Testing (Choice Phase): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

  • Drug Administration: Administer this compound (or vehicle) at a predetermined time before the training phase (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.

3. Morris Water Maze (MWM) Test

This task assesses spatial learning and memory.

  • Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A hidden escape platform submerged just below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Training): Over several consecutive days (e.g., 4-5 days), conduct multiple trials per day. In each trial, place the animal in the water at different starting locations and allow it to find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.[12][13]

    • Record the time it takes for the animal to find the platform (escape latency) and the path taken using a video tracking system.

    • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set period (e.g., 60 seconds). Record the time spent in the quadrant where the platform was previously located.

  • Drug Administration: Administer this compound (or vehicle) daily before the first trial of the day.

  • Data Analysis:

    • During acquisition, analyze the learning curve by plotting the escape latency across days.

    • In the probe trial, a significant preference for the target quadrant indicates good spatial memory.

Mandatory Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound M1R M1 Receptor This compound->M1R Gq11 Gq/11 M1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cognitive_Effects Modulation of Synaptic Plasticity & Cognitive Function Ca2->Cognitive_Effects ERK_MAPK ERK/MAPK Pathway PKC->ERK_MAPK activates ERK_MAPK->Cognitive_Effects

Caption: M1 muscarinic receptor signaling cascade initiated by this compound.

Experimental Workflow for a Preclinical Cognitive Study

Preclinical_Workflow start Study Start acclimation Animal Acclimation & Handling start->acclimation grouping Randomization into Treatment Groups acclimation->grouping dosing Drug Administration (this compound/Vehicle) grouping->dosing behavior Behavioral Testing (e.g., NOR, MWM) dosing->behavior data_collection Data Collection & Analysis behavior->data_collection interpretation Interpretation of Results & Troubleshooting data_collection->interpretation end Study Conclusion interpretation->end

Caption: General workflow for in vivo cognitive studies with this compound.

Troubleshooting Logic for Inconsistent Behavioral Data

Troubleshooting_Logic start Inconsistent Behavioral Data check_dose Review Dose-Response Curve start->check_dose check_pk Evaluate Pharmacokinetics start->check_pk check_side_effects Assess for Side Effects start->check_side_effects check_protocol Verify Behavioral Protocol start->check_protocol optimize_dose Optimize Dose check_dose->optimize_dose adjust_dosing Adjust Dosing Regimen check_pk->adjust_dosing add_antagonist Co-administer Peripheral Antagonist check_side_effects->add_antagonist refine_protocol Refine Behavioral Assay check_protocol->refine_protocol

Caption: Decision tree for troubleshooting inconsistent preclinical data.

References

Technical Support Center: Mitigating Off-Target Effects of Tazomeline in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tazomeline in cellular assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist.[1][2] Its primary mechanism of action is the activation of all five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes.

Q2: What are off-target effects and why are they a concern with a non-selective agonist like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended targets. For a non-selective agonist like this compound, this can include interactions with other GPCRs, ion channels, or enzymes. These unintended interactions can lead to misleading experimental results, cellular toxicity, or misinterpretation of the compound's biological role.

Q3: What are the initial signs of potential off-target effects in my cellular assays with this compound?

Common indicators of potential off-target effects include:

  • Inconsistent results with other muscarinic agonists: A structurally different muscarinic agonist does not produce the same phenotype.

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated by siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected muscarinic receptor target.

  • Unusual dose-response curves: The dose-response curve is biphasic or does not follow a standard sigmoidal pattern.

  • Unexpected cytotoxicity: Cell death or a significant decrease in cell viability is observed at concentrations where the on-target effect is expected.

Q4: What general strategies can I employ to minimize off-target effects of this compound?

Several strategies can help minimize off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Orthogonal Validation: Confirm key findings using structurally and mechanistically different muscarinic agonists.

  • Genetic Approaches: Use techniques like siRNA or CRISPR to validate that the observed effect is dependent on the expression of the target muscarinic receptor.

  • Use of Selective Antagonists: Co-treatment with a selective antagonist for the muscarinic receptor subtype believed to be mediating the effect can help confirm on-target activity.

Data Presentation

Due to the limited publicly available pharmacological data for this compound, the following tables provide data for Xanomeline , a structurally related and well-characterized M1/M4 preferring muscarinic agonist. This data can serve as a reference for expected potencies and potential off-target liabilities.

Table 1: Comparative Binding Affinities (Ki in nM) of Xanomeline at Muscarinic and Serotonin Receptors

ReceptorHuman Ki (nM)
M12.5
M21.8
M33.2
M41.0
M54.0
5-HT1A130
5-HT2A250
5-HT2C1300

Data compiled from publicly available databases and scientific literature. This data is for Xanomeline and should be used as a reference for this compound with caution.

Table 2: Functional Potency (EC50 in nM) of Xanomeline at Muscarinic and Serotonin Receptors

ReceptorAssay TypeHuman EC50 (nM)
M1Phosphoinositide Hydrolysis10
M4cAMP Inhibition20
5-HT1AGTPγS Binding150
5-HT1BGTPγS Binding200

Data compiled from publicly available databases and scientific literature. This data is for Xanomeline and should be used as a reference for this compound with caution.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine On-Target and Off-Target Affinities

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes and a panel of potential off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) or other potential off-target receptors.

  • Radioligand: Use a suitable radioligand for each receptor, for example, [³H]-N-methylscopolamine ([³H]-NMS) for muscarinic receptors.

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay for M1, M3, and M5 Receptor Activation

Objective: To measure the functional potency (EC50) of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

  • Cell Culture: Plate cells expressing the muscarinic receptor of interest in black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Compound Addition: Prepare serial dilutions of this compound.

  • Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the this compound solutions and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Calculate the increase in fluorescence over baseline. Plot the dose-response curve and determine the EC50 value.

Protocol 3: cAMP Assay for M2 and M4 Receptor Activation

Objective: To measure the functional potency (EC50) of this compound at Gi-coupled muscarinic receptors (M2, M4).

Methodology:

  • Cell Culture: Plate cells expressing the muscarinic receptor of interest in a suitable multi-well plate.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

  • Compound Addition: Add serial dilutions of this compound and incubate.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the dose-response curve of this compound-induced inhibition of forskolin-stimulated cAMP production and determine the EC50 value.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in functional assays 1. High constitutive receptor activity. 2. Cell stress or poor cell health. 3. Assay artifacts (e.g., compound autofluorescence).1. Reduce receptor expression levels if using a transient transfection system. 2. Optimize cell seeding density and ensure proper handling. 3. Run a control plate with compound addition to buffer alone to check for autofluorescence.
Low or no response to this compound 1. Low receptor expression in the chosen cell line. 2. Inactive compound. 3. Suboptimal assay conditions.1. Verify receptor expression using qPCR or Western blot. 2. Confirm the identity and purity of the this compound stock. 3. Optimize agonist incubation time, cell density, and assay buffer components.
Inconsistent results between experiments 1. Variation in cell passage number. 2. Inconsistent reagent preparation. 3. Plate-to-plate variability in cell seeding.1. Use cells within a defined passage number range. 2. Prepare fresh reagents and use consistent protocols. 3. Ensure uniform cell seeding across all plates.
Observed effect is not blocked by a muscarinic antagonist 1. The effect is mediated by an off-target receptor. 2. The antagonist concentration is too low.1. Perform a broader off-target screening panel to identify potential off-target interactions. 2. Perform a dose-response of the antagonist to ensure a sufficiently high concentration is used.

Visualizations

Gq_Signaling_Pathway This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Binds Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Gi_Signaling_Pathway This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Binds Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Troubleshooting_Workflow Start Unexpected Result in Cellular Assay Check_Concentration Is this compound concentration within the expected effective range? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Controls Are positive and negative controls behaving as expected? Check_Concentration->Check_Controls Yes Dose_Response->Check_Controls Troubleshoot_Assay Troubleshoot Assay (Reagents, Cells, Protocol) Check_Controls->Troubleshoot_Assay No Orthogonal_Validation Perform Orthogonal Validation (Different agonist, antagonist block) Check_Controls->Orthogonal_Validation Yes Troubleshoot_Assay->Start Genetic_Validation Perform Genetic Validation (siRNA, CRISPR) Orthogonal_Validation->Genetic_Validation Off_Target_Screening Consider Off-Target Screening Panel Genetic_Validation->Off_Target_Screening Conclusion On-Target or Off-Target Effect Identified Off_Target_Screening->Conclusion

References

Technical Support Center: Challenges in Long-term In Vivo Administration of Tazomeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with the muscarinic acetylcholine receptor agonist, Tazomeline. Due to the limited publicly available data on this compound, this guide incorporates information from its structural and pharmacological analogue, Xanomeline, to address potential challenges in long-term in vivo administration. The primary challenge identified is the manifestation of dose-limiting cholinergic side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist.[1][2] It was investigated in clinical trials for cognitive dysfunction in conditions like Alzheimer's disease and schizophrenia, though its development was discontinued for undisclosed reasons.[1][2] Like its analogue Xanomeline, this compound is believed to exert its effects primarily through the activation of M1 and M4 muscarinic receptors.

Q2: What are the major challenges expected with long-term in vivo administration of this compound?

A2: The primary challenge is the occurrence of cholinergic adverse effects, which are a direct consequence of activating muscarinic receptors throughout the body.[3] These side effects are often dose-limiting and can impact the welfare of experimental animals and the interpretability of study results.

Q3: What specific cholinergic side effects should I monitor for in my animal models?

A3: Based on studies with the similar compound Xanomeline, you should monitor for a range of cholinergic side effects, including but not limited to: salivation, lacrimation (tearing), urination, defecation/diarrhea, and emesis (vomiting).[4][5][6][7] Other potential effects include gastrointestinal distress, sweating, and cardiovascular changes such as bradycardia (slowed heart rate) and hypotension (low blood pressure).[4][5][7]

Q4: Are there strategies to mitigate these peripheral cholinergic side effects?

A4: Yes. A successful strategy employed in clinical trials with Xanomeline is the co-administration of a peripherally restricted muscarinic antagonist, such as trospium chloride.[3] This approach aims to block the effects of the agonist in the peripheral nervous system without interfering with its action in the central nervous system. This strategy has been shown to significantly reduce the incidence of cholinergic side effects.[8][9][10][11]

Q5: At what doses are cholinergic side effects likely to be observed?

A5: While specific dose-response data for this compound is scarce, studies with Xanomeline in rodents have used doses ranging from 1 to 30 mg/kg administered subcutaneously or intraperitoneally.[12] Cholinergic side effects are more likely to be observed at the higher end of this dose range. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Excessive Salivation, Lacrimation, Urination, or Diarrhea Overstimulation of peripheral muscarinic receptors.- Reduce the dose of this compound.- Consider co-administration with a peripherally restricted muscarinic antagonist (e.g., trospium chloride).- Ensure animals have adequate hydration and clean caging.
Weight Loss or Dehydration Gastrointestinal distress, diarrhea, or reduced food and water intake due to malaise.- Monitor body weight and hydration status daily.- Provide supplemental hydration (e.g., hydrogel packs) and highly palatable food.- Reduce the dose of this compound or the frequency of administration.
Lethargy or Reduced Mobility Central nervous system effects or general malaise from peripheral side effects.- Perform a detailed behavioral assessment to differentiate between sedation and malaise.- Lower the dose of this compound.- Ensure the animal's environment is comfortable and easily accessible to food and water.
Variable or Unexpected Behavioral Results The behavioral effects of this compound may be confounded by its cholinergic side effects, impacting performance in cognitive or motor tasks.- Conduct thorough control experiments to dissociate the intended therapeutic effects from side effects.- Use a dose that minimizes observable side effects.- Consider co-administration with a peripheral antagonist.
Skin Irritation at Injection Site (for subcutaneous administration) The formulation of this compound may be causing local irritation.- Ensure the pH and osmolarity of the vehicle are appropriate for subcutaneous injection.- Rotate injection sites.- Observe the injection site for signs of inflammation and consult with veterinary staff if necessary.

Quantitative Data on Cholinergic Side Effects (from Xanomeline Studies)

The following table summarizes the incidence of cholinergic adverse events observed in a clinical study of Xanomeline, both with and without the peripherally acting antagonist trospium. This data can provide a useful reference for the types and frequencies of side effects to anticipate.

Adverse Event Xanomeline with Placebo (%) Xanomeline with Trospium (%)
Nausea24.217.1
Vomiting15.25.7
Diarrhea21.25.7
Excessive Sweating48.520.0
Excess Salivation36.425.7
Any Cholinergic Adverse Event 63.6 34.3

Data adapted from studies on Xanomeline and trospium combination therapy.[8][9][10][11]

Experimental Protocols

Note: These are generalized protocols and should be adapted to your specific research question and institutional guidelines.

Long-Term Administration of this compound via Subcutaneous Injection in Rodents

1. Drug Formulation:

  • Vehicle Selection: this compound's solubility and stability should be determined in various vehicles. A common starting point for subcutaneous injection is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible to minimize injection site reactions.

  • Preparation: On the day of injection, dissolve the appropriate amount of this compound in the chosen vehicle to achieve the desired final concentration. Ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

2. Dosing and Administration:

  • Dose-Escalation Study: Prior to a long-term study, a dose-escalation study is essential to determine the maximum tolerated dose (MTD). Start with a low dose (e.g., 1 mg/kg) and gradually increase the dose in different cohorts of animals, while closely monitoring for the onset of cholinergic side effects.

  • Administration: Administer this compound via subcutaneous injection in the loose skin over the back, between the shoulder blades. Rotate the injection site daily to minimize local irritation. The volume of injection should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice and rats).

3. Animal Monitoring:

  • Daily Observations:

    • General Health: Observe animals for changes in posture, activity level, and grooming behavior.

    • Cholinergic Side Effects: Specifically look for signs of salivation (wet fur around the mouth), lacrimation (wetness around the eyes), urination (excessive wetness in bedding), and diarrhea.

    • Body Weight: Record body weight daily to monitor for signs of toxicity or reduced food intake.

    • Food and Water Intake: Monitor food and water consumption, as significant changes can indicate adverse effects.

  • Weekly Assessments:

    • Detailed Clinical Examination: Perform a more thorough physical examination, including checking for skin irritation at the injection sites.

    • Behavioral Assessments: Conduct any planned behavioral tests to assess the efficacy of this compound on the desired cognitive or behavioral endpoints. Be mindful that side effects can confound these results.

Experimental Workflow for a Long-Term this compound Study

experimental_workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment A Animal Acclimation B Baseline Behavioral Testing A->B C Randomization into Groups B->C D Daily this compound Administration C->D E Daily Monitoring for Side Effects D->E F Weekly Body Weight Measurement D->F G Periodic Behavioral Testing D->G H Terminal Procedures G->H I Tissue Collection and Analysis H->I

A generalized workflow for a long-term in vivo study with this compound.

Signaling Pathways

This compound, like Xanomeline, is thought to act primarily as an agonist at the M1 and M4 muscarinic acetylcholine receptors. These receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades.

M1 Muscarinic Receptor Signaling Pathway (Gq-coupled)

Activation of the M1 receptor, which is coupled to the Gq family of G-proteins, leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

M1_signaling This compound This compound M1R M1 Receptor This compound->M1R Gq Gq Protein M1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_Gq Cellular Responses Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Simplified M1 receptor signaling cascade.
M4 Muscarinic Receptor Signaling Pathway (Gi-coupled)

The M4 receptor is coupled to the Gi family of G-proteins.[10] Upon activation, the alpha subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA). The beta-gamma subunit of the Gi protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]

M4_signaling This compound This compound M4R M4 Receptor This compound->M4R Gi Gi Protein M4R->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Modulation Gi->GIRK βγ subunit cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Responses PKA->Cellular_Response_Gi inhibits GIRK->Cellular_Response_Gi

Simplified M4 receptor signaling cascade.

References

Validation & Comparative

Validating the Procognitive Effects of M1 Muscarinic Agonists in Non-Human Primates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for cognitive deficits associated with neurodegenerative and psychiatric disorders has led to a significant focus on the cholinergic system, particularly the M1 muscarinic acetylcholine receptor. Activation of this receptor is a promising strategy for enhancing cognitive processes such as memory and attention. This guide provides a comparative analysis of the procognitive effects of the M1 muscarinic agonist class, using Tazomeline's close analog Xanomeline as a primary example, and contrasts its performance with other cognitive enhancers in non-human primate (NHP) models. The data presented is compiled from preclinical studies to offer a clear, evidence-based overview for researchers in the field.

Comparative Efficacy of Procognitive Agents

To contextualize the potential of M1 agonists, their performance in validated non-human primate cognitive tasks is compared with agents from other pharmacological classes, namely acetylcholinesterase inhibitors and AMPA receptor positive allosteric modulators (ampakines). The following tables summarize quantitative data from key studies.

Table 1: Effects on Cognitive Flexibility (Attentional Set-Shifting Task)

The attentional set-shifting task assesses an animal's ability to adapt to changing rules, a key aspect of executive function.

Compound (Class)SpeciesTaskKey FindingReference
VU0453595 (M1 PAM)Rhesus MacaqueFeature-Reward LearningSignificantly improved extradimensional set-shifting (reduced trials to criterion).[1]
Donepezil (AChEI)Rhesus MacaqueFeature-Reward LearningMarginal effects on cognitive flexibility, primarily improved attentional filtering.[1]
Table 2: Effects on Working Memory (Delayed Match-to-Sample Task)

The Delayed Match-to-Sample (DMS) task is a widely used paradigm to evaluate working memory in NHPs.

Compound (Class)SpeciesTask ConditionsKey FindingReference
Xanomeline (M1 Agonist)Rhesus MacaqueScopolamine-induced deficit in Object Retrieval Detour (ORD)Significantly reduced the cognitive deficit induced by scopolamine.[2]
Donepezil (AChEI)Rhesus MacaqueScopolamine-induced deficit in ORDSignificantly reduced the cognitive deficit induced by scopolamine.[2]
Ampakine CX717 Rhesus MacaqueNormal, alertImproved mean overall DMS performance by 15% ± 2.5%.

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms and experimental designs is crucial for interpreting the data and designing future studies.

M1 Muscarinic Receptor Signaling Pathway

This compound and Xanomeline are agonists of the M1 muscarinic acetylcholine receptor, which is a Gq-protein coupled receptor.[3][4] Upon activation, it initiates a signaling cascade that leads to the modulation of neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound/ Xanomeline M1R M1 Receptor This compound->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptors on Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Cellular Effects (Neuronal Excitability, Synaptic Plasticity) PKC->Downstream phosphorylates targets DMS_Workflow cluster_outcome Start Trial Initiation (e.g., lever press) Fixation Fixation Point Appears Start->Fixation Sample Sample Stimulus Presented Fixation->Sample Delay Delay Period (variable duration) Sample->Delay Choice Choice Stimuli Presented (Sample + Distractor) Delay->Choice Response Monkey Responds (e.g., touches a stimulus) Choice->Response Correct Correct Match Response->Correct if match Incorrect Incorrect Match Response->Incorrect if non-match Reward Reward Delivery (e.g., juice) Correct->Reward Timeout Time-out/ Inter-trial Interval Incorrect->Timeout Reward->Timeout

References

A Comparative Analysis of Tazomeline and Donepezil on Wakefulness

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the effects of Tazomeline and Donepezil on wakefulness, intended for researchers, scientists, and professionals in drug development. The following sections will delve into their mechanisms of action, present quantitative data from relevant studies, outline experimental protocols, and visualize key pathways and workflows.

Introduction

Sleep disturbances are a common and debilitating symptom in neurodegenerative diseases such as Alzheimer's disease. Consequently, the effects of cognitive enhancers on the sleep-wake cycle are of significant interest. This guide compares two such compounds: Donepezil, a widely prescribed acetylcholinesterase inhibitor, and this compound, a muscarinic M1 receptor agonist. While direct comparative studies on this compound and wakefulness are limited, this analysis will draw upon data from studies on the closely related M1/M4-preferring muscarinic agonist, Xanomeline, as a proxy to provide a comprehensive overview.

Mechanisms of Action

Donepezil: As an acetylcholinesterase inhibitor, Donepezil increases the levels of acetylcholine in the synaptic cleft by preventing its breakdown by the enzyme acetylcholinesterase.[1][2][3][4] This enhanced cholinergic transmission is thought to improve cognitive function and can also impact the regulation of sleep and wakefulness.[1][2][4] Increased acetylcholine levels are generally associated with cortical arousal.[5][6]

This compound (represented by Xanomeline): this compound is a muscarinic acetylcholine receptor agonist with a preference for the M1 subtype. Xanomeline, a similar compound, is an M1/M4-preferring muscarinic cholinergic receptor agonist.[7][8][9] By directly stimulating these receptors, particularly in the central nervous system, it can modulate neuronal activity to enhance wakefulness and arousal.[7][8]

Signaling Pathway Diagrams

Donepezil_Signaling_Pathway Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by AChR ACh Receptors ACh->AChR Binds to Donepezil Donepezil Donepezil->AChE Inhibits AChR->Postsynaptic Activates Effect Increased Cholinergic Transmission & Wakefulness AChR->Effect

Caption: Donepezil's mechanism of action.

Tazomeline_Signaling_Pathway This compound This compound (Xanomeline) M1M4_Receptor M1/M4 Muscarinic Receptors This compound->M1M4_Receptor Directly Activates Postsynaptic Postsynaptic Neuron M1M4_Receptor->Postsynaptic Located on Effect Modulation of Neuronal Activity & Increased Wakefulness M1M4_Receptor->Effect Experimental_Workflow A Animal Model Selection & Habituation B Surgical Implantation of EEG/EMG Electrodes A->B C Baseline Polysomnographic Recording (24h) B->C D Drug Administration (this compound/Donepezil/Vehicle) C->D E Post-Dosing Polysomnographic Recording (24h) D->E F Data Analysis: Sleep-Wake Scoring E->F G Comparative Analysis of Wakefulness Parameters F->G Logical_Relationships cluster_0 Donepezil cluster_1 This compound (Xanomeline) D1 Inhibition of Acetylcholinesterase D2 Increased Synaptic Acetylcholine D1->D2 Effect Increased Wakefulness & Arousal D2->Effect T1 Direct Agonism of M1/M4 Receptors T2 Modulation of Cholinergic Signaling T1->T2 T2->Effect

References

Head-to-Head Study of Muscarinic Agonists: A Comparative Analysis of Tazomeline, Xanomeline, and Sabcomeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of three key muscarinic acetylcholine receptor agonists: Tazomeline, Xanomeline, and Sabcomeline. All three agents have been investigated for their therapeutic potential in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. This document summarizes their performance based on available preclinical and clinical data, with a focus on receptor binding affinity, functional efficacy, and in vivo effects. Detailed experimental methodologies for key assays are also provided to facilitate the replication and extension of these findings.

Comparative Analysis of Muscarinic Agonist Performance

The following tables summarize the quantitative data for this compound, Xanomeline, and Sabcomeline, focusing on their binding affinities for muscarinic receptor subtypes and their functional potencies in relevant signaling pathways.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

AgonistM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorCitation(s)
This compound Data not availableData not availableData not availableData not availableData not available
Xanomeline ~10-15~30+~30+~10-15~30+[1]
Sabcomeline ~1.4~1.3-1.8~1.3-1.8~1.3-1.8~1.3-1.8[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Efficacy and Potency

AgonistAssayReceptor TargetEfficacyPotency (EC50/pEC50)Citation(s)
This compound Data not availableData not availableData not availableData not available
Xanomeline Bradycardia in miceM2 (indirectly assessed)Partial AgonistpEC50 = 5.1[3]
Sabcomeline Phosphoinositide HydrolysisM1Partial Agonist (~70-80% of carbachol)EC50 = 0.19 nM[4]
Sabcomeline Bradycardia in miceM2Partial AgonistpEC50 = 6.7[3]

Note: Efficacy refers to the maximal response an agonist can produce, while potency (EC50) is the concentration required to produce 50% of the maximal response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways activated by muscarinic agonists and a general workflow for evaluating their pharmacological properties.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_gq Gq Pathway cluster_gi Gi/o Pathway Agonist Muscarinic Agonist (e.g., this compound, Xanomeline, Sabcomeline) M1_M3_M5 M1, M3, M5 Receptors Agonist->M1_M3_M5 M2_M4 M2, M4 Receptors Agonist->M2_M4 Gq Gq/11 M1_M3_M5->Gq couple to Gi Gi/o M2_M4->Gi couple to PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP production

Caption: Muscarinic agonist signaling pathways.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison binding_assay Radioligand Binding Assay (Determine Ki for M1-M5) data_integration Integrate Binding, Functional, and In Vivo Data binding_assay->data_integration functional_assay Functional Assays (e.g., PI Hydrolysis, cAMP) functional_assay->data_integration microdialysis In Vivo Microdialysis (Neurotransmitter Efflux) microdialysis->data_integration behavioral Behavioral Models (Cognitive Enhancement) behavioral->data_integration comparison Head-to-Head Comparison of Agonists data_integration->comparison

Caption: Experimental workflow for muscarinic agonist evaluation.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1-M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound, Xanomeline, Sabcomeline) at various concentrations.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).

    • 50 µL of the test compound at varying concentrations.

    • 50 µL of radioligand (e.g., [³H]-NMS at a final concentration of ~0.5 nM).

    • 50 µL of the cell membrane preparation (typically 10-50 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]

Phosphoinositide (PI) Hydrolysis Assay

Objective: To measure the functional agonism of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.

Materials:

  • CHO cells stably expressing the M1, M3, or M5 receptor subtype.

  • [³H]-myo-inositol.

  • Cell culture medium (e.g., DMEM/F12).

  • Stimulation buffer: Krebs-Henseleit buffer containing 10 mM LiCl.

  • Test compounds at various concentrations.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Labeling: Plate the CHO cells in 24-well plates and incubate them with medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay Initiation: Wash the cells with serum-free medium and pre-incubate with stimulation buffer for 15 minutes.

  • Agonist Stimulation: Add the test compounds at various concentrations to the wells and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates: Terminate the stimulation by adding ice-cold 0.5 M trichloroacetic acid (TCA). Transfer the soluble fraction to a fresh tube.

  • Separation of Inositol Phosphates: Neutralize the TCA extract and apply it to a column containing Dowex AG1-X8 resin. Wash the column to remove free [³H]-inositol. Elute the total [³H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the agonist concentration. Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve.[7][8]

In Vivo Microdialysis for Acetylcholine and Dopamine Efflux

Objective: To assess the in vivo effect of muscarinic agonists on the extracellular levels of acetylcholine and dopamine in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).

Materials:

  • Male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., CMA 12).

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compounds dissolved in a suitable vehicle.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Fraction collector.

Procedure:

  • Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for at least 24 hours.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via subcutaneous or intraperitoneal injection).

  • Post-Drug Sample Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples for acetylcholine and dopamine concentrations using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Compare the effects of different doses of the test compounds on neurotransmitter efflux.[9][10]

Conclusion

This guide provides a comparative overview of this compound, Xanomeline, and Sabcomeline, highlighting the available data on their pharmacological profiles. While data for this compound remains limited in the public domain, the information presented for Xanomeline and Sabcomeline offers valuable insights for researchers in the field of muscarinic drug discovery. The detailed experimental protocols serve as a resource for the continued investigation and comparison of these and other novel muscarinic agonists. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these compounds.

References

Replicating Key Findings from Seminal Tazomeline Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the available information on Tazomeline and to offer a framework for approaching the replication of key findings for similar muscarinic agonists where data is more accessible.

Understanding this compound's Mechanism of Action

This compound acts as an agonist at muscarinic acetylcholine receptors. These receptors are crucial for various physiological functions, including learning and memory. The therapeutic rationale for using a muscarinic agonist in Alzheimer's disease is to compensate for the loss of cholinergic neurons and enhance cholinergic signaling in the brain.

While specific binding affinity (Ki) and functional potency (EC50) values for this compound across the five muscarinic receptor subtypes (M1-M5) are not widely published, one study reported a potent inhibitory concentration (IC50) of 0.001 nM for this compound at the M1 muscarinic receptor in the rabbit vas deferens, indicating high potency at this subtype. Furthermore, it has been noted that this compound, also referred to as hexylthio-TZTP, was effective in stimulating in vivo phosphoinositide (PI) hydrolysis, a key signaling pathway activated by M1 receptor stimulation.

Comparative Data for Muscarinic Agonists

Due to the limited availability of specific data for this compound, a direct comparative guide is not feasible. However, researchers can reference data from other well-characterized muscarinic agonists to understand the experimental landscape. The following table provides a template for how such data would be presented.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound M1Data Not AvailableData Not Available
M2Data Not AvailableData Not Available
M3Data Not AvailableData Not Available
M4Data Not AvailableData Not Available
M5Data Not AvailableData Not Available
[Alternative Agonist 1]M1[Value][Value]
M2[Value][Value]
M3[Value][Value]
M4[Value][Value]
M5[Value][Value]
[Alternative Agonist 2]M1[Value][Value]
M2[Value][Value]
M3[Value][Value]
M4[Value][Value]
M5[Value][Value]

Key Experimental Protocols for Muscarinic Agonist Characterization

To replicate findings for any muscarinic agonist, detailed experimental protocols are essential. Below are generalized methodologies for key assays used in the characterization of compounds like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for each muscarinic receptor subtype.

Methodology:

  • Cell Lines: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.

  • Procedure:

    • Prepare cell membrane homogenates from the transfected cell lines.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assays (Phosphoinositide Hydrolysis)

Objective: To measure the functional potency (EC50) and efficacy of the compound at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

  • Cell Lines: Use cell lines expressing the M1, M3, or M5 receptor subtypes.

  • Procedure:

    • Label the cells with [³H]-myo-inositol.

    • Expose the cells to varying concentrations of the test compound.

    • Stop the reaction and extract the inositol phosphates (IPs).

    • Separate and quantify the [³H]-IPs using ion-exchange chromatography.

  • Data Analysis: The concentration-response curves are generated, and EC50 values (concentration of the compound that produces 50% of the maximal response) and Emax values (maximal efficacy) are determined.

Visualizing Signaling and Experimental Workflows

Diagrams created using Graphviz can effectively illustrate the complex relationships in signaling pathways and experimental procedures.

M1_Signaling_Pathway This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Binds to Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Cognitive Enhancement) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Binding_Assay_Workflow Start Start: Prepare Cell Membranes Expressing M1-M5 Receptors Incubate Incubate Membranes with [³H]-NMS and this compound Start->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: Determine IC50 and Ki Values Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Conclusion

Assessing the Selectivity Profile of Tazomeline Against Other Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Tazomeline (also known as Xanomeline) against other muscarinic acetylcholine receptors (mAChRs). By presenting key experimental data and methodologies, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

Introduction to this compound and Muscarinic Receptor Selectivity

This compound is a muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in cognitive and psychiatric disorders. Its clinical utility is closely linked to its selectivity profile across the five subtypes of muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions, and subtype selectivity is a critical factor in maximizing therapeutic efficacy while minimizing adverse effects. M1, M3, and M5 receptors are known to couple to the Gq/11 protein, leading to the activation of the phospholipase C (PLC) pathway. In contrast, M2 and M4 receptors couple to the Gi/o protein, which inhibits adenylyl cyclase activity.

Comparative Selectivity Profile of Muscarinic Agonists

The following table summarizes the functional potency (EC50) and binding affinity (Ki) of this compound and other muscarinic agonists across the five human muscarinic receptor subtypes. This data provides a quantitative comparison of their selectivity profiles.

CompoundM1M2M3M4M5
This compound (Xanomeline) EC50: 30.9 nM [1]EC50: 1700 nM [1]EC50: 8500 nM [1]EC50: 14.1 nM [1]EC50: 1800 nM [1]
pKi: ~6.7-7.7 (non-selective binding)[1]
Cevimeline EC50: 23 nM [2][3]EC50: 1040 nM [2][3]EC50: 48 nM [2][3]EC50: 1310 nM [2][3]EC50: 63 nM [2][3]

EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. pKi represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.

Experimental Protocols

The determination of the selectivity profile of compounds like this compound relies on robust in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[4]

Objective: To determine the binding affinity of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • A radiolabeled ligand with known high affinity for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compound (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For M1, M3, and M5 receptors, this is often a measurement of intracellular calcium mobilization.

Objective: To determine the potency (EC50) and efficacy of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cell lines stably expressing the M1, M3, or M5 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the concentration of the test compound. The concentration that produces 50% of the maximal response is the EC50 value.

Visualizing Key Processes

To better understand the experimental and biological contexts, the following diagrams illustrate the workflow for determining receptor selectivity and the signaling pathways activated by muscarinic receptors.

experimental_workflow Experimental Workflow for Determining Muscarinic Receptor Selectivity cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) prep_membranes Prepare cell membranes expressing single mAChR subtype radioligand_binding Perform radioligand competition binding assay prep_membranes->radioligand_binding calc_ki Calculate Ki from IC50 using Cheng-Prusoff equation radioligand_binding->calc_ki selectivity_profile Determine Selectivity Profile calc_ki->selectivity_profile cell_culture Culture cells expressing single mAChR subtype functional_assay Perform functional assay (e.g., Calcium mobilization) cell_culture->functional_assay calc_ec50 Determine EC50 from dose-response curve functional_assay->calc_ec50 calc_ec50->selectivity_profile

Caption: Workflow for determining muscarinic receptor selectivity.

muscarinic_signaling Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4

Caption: Muscarinic receptor signaling pathways.

References

Tazomeline's Efficacy in Preclinical Models of Psychotropic Drug-Induced Cognitive Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a core and often debilitating feature of several psychiatric disorders. Furthermore, the long-term use of some psychotropic medications, particularly antipsychotics, can contribute to or exacerbate these cognitive deficits[1][2][3]. This has spurred the search for novel therapeutic agents that can ameliorate both the primary cognitive symptoms of the underlying illness and those induced by medication. Tazomeline, a muscarinic M1 receptor agonist, has emerged as a promising candidate in this area. This guide provides a comparative analysis of this compound's efficacy in preclinical models of psychotropic drug-induced cognitive dysfunction, presenting key experimental data and methodologies to inform further research and development. While direct studies on "this compound" are limited in the available literature, extensive research has been conducted on its very close structural and functional analogue, xanomeline, which is also an M1/M4 muscarinic receptor agonist. The data presented here will primarily focus on xanomeline as a proxy for this compound's potential efficacy.

Comparative Efficacy of this compound (as represented by Xanomeline) in Animal Models

The following tables summarize the quantitative data from key preclinical studies, comparing the effects of xanomeline to other relevant compounds in established animal models of psychotropic drug-induced cognitive dysfunction.

Table 1: Efficacy in the MK-801-Induced Cognitive Deficit Model

The NMDA receptor antagonist MK-801 is widely used to induce cognitive impairments in rodents that are reminiscent of those seen in schizophrenia[3][4][5].

CompoundAnimal ModelCognitive TaskKey FindingsReference
Xanomeline MouseInhibitory AvoidanceSignificantly attenuated MK-801-induced memory impairments.[4]
Xanomeline MouseLatent InhibitionAlleviated MK-801-induced abnormally persistent latent inhibition, suggesting efficacy against negative/cognitive symptoms.[6]
TAK-071 (M1 PAM) MouseHyperlocomotionSuppressed MK-801-induced hyperlocomotion.[7]
Clozapine MouseInhibitory AvoidanceNo effect on MK-801-induced memory impairments.[4]
Risperidone MouseInhibitory AvoidanceNo effect on MK-801-induced memory impairments.[4]
Olanzapine MouseInhibitory AvoidanceNo effect on MK-801-induced memory impairments.[4]
Table 2: Efficacy in the Amphetamine-Induced Hyperlocomotion Model

Amphetamine-induced hyperlocomotion is a common model used to screen for antipsychotic activity, reflecting disturbances in the dopaminergic system[8].

CompoundAnimal ModelBehavioral MeasureKey FindingsReference
Xanomeline RatLocomotor ActivityAttenuated amphetamine-induced hyperactivity at doses that did not affect spontaneous activity.[8]
Xanomeline MouseHyperlocomotionSuppressed methamphetamine-induced hyperlocomotion.[7]
Haloperidol RatLocomotor ActivityReversed amphetamine-induced hyperlocomotion, but at doses that also reduced spontaneous locomotion.[8]
Clozapine RatLocomotor ActivityReversed amphetamine-induced hyperlocomotion, but at doses that also reduced spontaneous locomotion.[8]
Table 3: Efficacy in the Scopolamine-Induced Cognitive Impairment Model

Scopolamine, a muscarinic receptor antagonist, is used to induce memory deficits by disrupting cholinergic neurotransmission[9][10][11][12].

CompoundAnimal ModelCognitive TaskKey FindingsReference
Xanomeline RatNovel Object RecognitionImproved scopolamine-induced cognitive impairments, but with a narrow therapeutic window due to cholinergic side effects.[7]
TASE (a plant extract) Rat / MouseMorris Water Maze / Passive AvoidanceSignificantly decreased escape latency and delayed compartment change time, comparable to Piracetam.[9]
TAK-071 (M1 PAM) RatNovel Object RecognitionImproved scopolamine-induced cognitive deficits with a 33-fold margin versus cholinergic side effects.[7]
DL0410 (AChE inhibitor) MouseMorris Water Maze / Passive AvoidanceSignificantly improved learning and memory impairments induced by scopolamine.[12]

Experimental Protocols

MK-801-Induced Cognitive Deficit in the Inhibitory Avoidance Task
  • Animals: Male mice.

  • Procedure:

    • Training: Mice are placed in a two-compartment apparatus with a light and a dark chamber. When the mouse enters the dark chamber, it receives a mild foot shock.

    • Drug Administration: Immediately after training, animals are administered MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) to induce memory impairment. The test compound (e.g., xanomeline) is administered prior to the training session.

    • Testing: 24 hours later, the mouse is returned to the light chamber, and the latency to enter the dark chamber is recorded. Longer latencies indicate better retention of the aversive memory.

  • Rationale: This task assesses long-term memory. MK-801 impairs the consolidation of this memory, and effective cognitive enhancers are expected to reverse this deficit[4].

Amphetamine-Induced Hyperlocomotion
  • Animals: Male rats or mice.

  • Procedure:

    • Habituation: Animals are placed in an open-field arena to habituate for a set period (e.g., 30-60 minutes).

    • Drug Administration: The test compound (e.g., xanomeline) or vehicle is administered. After a pre-treatment period, animals receive an injection of d-amphetamine (e.g., 1.5 mg/kg, s.c.).

    • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using automated activity monitors.

  • Rationale: This model is predictive of antipsychotic activity, particularly against the positive symptoms of schizophrenia[8].

Scopolamine-Induced Cognitive Impairment in the Novel Object Recognition (NOR) Task
  • Animals: Male rats or mice.

  • Procedure:

    • Habituation: Animals are habituated to the open-field arena in the absence of objects for several days.

    • Familiarization Phase (T1): On the test day, two identical objects are placed in the arena, and the animal is allowed to explore for a set time (e.g., 5-10 minutes).

    • Drug Administration: Scopolamine (e.g., 0.5-1 mg/kg, i.p.) is administered to induce memory impairment. The test compound (e.g., xanomeline) is given prior to the familiarization phase or the choice phase.

    • Choice Phase (T2): After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

  • Rationale: The NOR task assesses recognition memory, a form of declarative memory that is often impaired in psychiatric disorders[13][14][15].

Signaling Pathways and Mechanisms of Action

This compound's Putative Mechanism of Action

This compound, as a muscarinic M1 receptor agonist, is thought to exert its pro-cognitive effects through the activation of M1 receptors, which are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex[16][17]. Activation of M1 receptors can potentiate NMDA receptor signaling, a crucial mechanism for synaptic plasticity[17]. Furthermore, the dual M1/M4 agonism of the related compound xanomeline suggests a broader mechanism. M4 receptor activation can modulate dopamine release in the striatum, which may contribute to its antipsychotic-like effects[18].

Tazomeline_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_dopaminergic Dopaminergic Neuron This compound This compound M1R M1 Receptor This compound->M1R Agonist M4R M4 Receptor This compound->M4R Agonist NMDAR NMDA Receptor M1R->NMDAR Potentiates Dopamine_Release Dopamine Release M4R->Dopamine_Release Modulates ACh Acetylcholine Cognitive_Function Improved Cognitive Function NMDAR->Cognitive_Function Leads to Antipsychotic_Effect Antipsychotic-like Effect Dopamine_Release->Antipsychotic_Effect Contributes to

This compound's dual M1/M4 receptor agonist activity.
Experimental Workflow for Preclinical Cognitive Testing

The general workflow for evaluating the efficacy of a compound like this compound in a preclinical model of psychotropic drug-induced cognitive dysfunction involves several key steps.

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Rat, Mouse) Cognitive_Impairment Induction of Cognitive Impairment (e.g., MK-801, Scopolamine) Animal_Model->Cognitive_Impairment Drug_Administration Test Compound Administration (this compound/Xanomeline vs. Vehicle/Comparator) Cognitive_Impairment->Drug_Administration Behavioral_Testing Cognitive Behavioral Task (e.g., NOR, Inhibitory Avoidance) Drug_Administration->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis Results Evaluation of Efficacy Data_Analysis->Results

A generalized workflow for preclinical cognitive drug testing.
Signaling Cascade in Psychotropic-Induced Cognitive Dysfunction

Psychotropic drugs like NMDA receptor antagonists (e.g., MK-801) and dopamine agonists (e.g., amphetamine) disrupt normal neurotransmission, leading to cognitive deficits. This is often characterized by an imbalance in glutamatergic and dopaminergic signaling.

Dysfunction_Pathway cluster_inducers Inducers of Cognitive Dysfunction cluster_pathways Affected Neurotransmitter Systems MK801 MK-801 NMDAR_Hypofunction NMDA Receptor Hypofunction MK801->NMDAR_Hypofunction Antagonizes Amphetamine Amphetamine Dopamine_Dysregulation Dopamine Dysregulation Amphetamine->Dopamine_Dysregulation Increases Dopamine Cognitive_Dysfunction Cognitive Dysfunction NMDAR_Hypofunction->Cognitive_Dysfunction Leads to Dopamine_Dysregulation->Cognitive_Dysfunction Leads to

Simplified pathway of psychotropic-induced cognitive dysfunction.

Conclusion

The preclinical data, primarily from studies on its close analogue xanomeline, strongly suggest that this compound holds significant promise for treating cognitive dysfunction induced by psychotropic medications. Its efficacy in reversing cognitive deficits in models employing NMDA receptor antagonists and its modulatory effects on the dopaminergic system point towards a multifaceted mechanism of action. The dual agonism at M1 and M4 muscarinic receptors appears to be a key factor in its potential to address both cognitive and psychotic symptoms. Further research directly investigating this compound is warranted to confirm these findings and to fully elucidate its therapeutic potential and safety profile for clinical use. The development of compounds like this compound represents a critical step forward in addressing the unmet need for effective treatments for cognitive impairment in psychiatric populations.

References

Benchmarking Tazomeline's Performance Against Current Standard-of-Care Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazomeline (also known as LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects on cognitive dysfunction in Alzheimer's disease and schizophrenia.[1][2] As a direct activator of muscarinic receptors, its mechanism of action differs from many established first-line treatments for these conditions. However, the clinical development of this compound was discontinued for reasons that have not been publicly disclosed.[1][2] Consequently, there is a scarcity of publicly available, peer-reviewed clinical trial data detailing its efficacy and safety, making a direct quantitative comparison with current standard-of-care treatments challenging.

This guide provides an objective comparison of this compound's therapeutic class—muscarinic agonists—against the current standard-of-care treatments for Alzheimer's disease and schizophrenia. The performance of the recently approved muscarinic agonist combination, xanomeline-trospium, will be used as a proxy to benchmark the potential of this class of compounds. This comparison is supported by experimental data from pivotal clinical trials of the respective approved therapies.

Mechanism of Action: Muscarinic Agonists

This compound, and the more recently developed xanomeline, exert their effects by directly stimulating muscarinic acetylcholine receptors in the brain.[1][3] These receptors, particularly the M1 and M4 subtypes, are involved in key neural pathways that regulate cognition and psychosis. By activating these receptors, muscarinic agonists aim to enhance cholinergic neurotransmission, a pathway known to be impaired in Alzheimer's disease, and to modulate dopamine release, which is a key target in the treatment of schizophrenia.[3] This mechanism contrasts with acetylcholinesterase inhibitors, which prevent the breakdown of acetylcholine, and traditional antipsychotics, which primarily block dopamine D2 receptors.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft Release ACh->ACh_vesicle Release M1_receptor M1/M4 Muscarinic Receptor G_protein Gq/Gi Protein Signaling M1_receptor->G_protein Cellular_response Modulation of Cognition & Psychosis G_protein->Cellular_response Synaptic_Cleft->M1_receptor Binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Degradation AChE->Choline Recycling This compound This compound/ Xanomeline (Muscarinic Agonist) This compound->M1_receptor Directly Activates

Signaling pathway of muscarinic agonists like this compound.

Performance Comparison in Alzheimer's Disease

While specific efficacy data for this compound in Alzheimer's disease is not publicly available, we can compare the established standard-of-care treatments. These primarily include acetylcholinesterase inhibitors and NMDA receptor antagonists for symptomatic relief, and more recently, anti-amyloid monoclonal antibodies for disease modification.

Table 1: Efficacy of Standard-of-Care Treatments in Alzheimer's Disease

Drug ClassDrug NamePrimary Efficacy EndpointKey Clinical Trial Results
Acetylcholinesterase Inhibitors DonepezilADAS-CogMean drug-placebo difference of 2.5 to 3.1 points.
RivastigmineADAS-CogStatistically significant improvement over placebo.
GalantamineADAS-CogTreatment effect of approximately 4 points versus placebo.[4]
NMDA Receptor Antagonist MemantineADAS-Cog, SIBStatistically significant benefit on cognitive and functional scores.
Anti-Amyloid Antibodies LecanemabCDR-SB27% reduction in clinical decline compared to placebo (-0.45 difference).[3]
DonanemabiADRS, CDR-SB22-35% slowing of decline on iADRS; 29-36% on CDR-SB vs. placebo.[5]

Note: ADAS-Cog = Alzheimer's Disease Assessment Scale-Cognitive Subscale; SIB = Severe Impairment Battery; CDR-SB = Clinical Dementia Rating-Sum of Boxes; iADRS = integrated Alzheimer's Disease Rating Scale. Lower scores on ADAS-Cog and higher scores on SIB indicate better cognitive function. For CDR-SB and iADRS, a smaller decline indicates a better outcome.

Performance Comparison in Schizophrenia

In schizophrenia, the approval of xanomeline-trospium provides a benchmark for the potential of muscarinic agonists. This can be compared to the established efficacy of second-generation antipsychotics.

Table 2: Efficacy of Standard-of-Care and Muscarinic Agonist Treatments in Schizophrenia

Drug ClassDrug NamePrimary Efficacy EndpointKey Clinical Trial Results
Second-Generation Antipsychotics RisperidonePANSS Total ScoreSignificantly greater mean decrease from baseline vs. placebo (-20.9 vs. -14.3).[1]
OlanzapinePANSS Total ScoreStatistically significant improvement in total, positive, and negative scores vs. placebo.
Muscarinic Agonist Xanomeline-TrospiumPANSS Total ScoreMean change from baseline of -21.2 vs. -11.6 for placebo (a -9.6 point difference).[6]

Note: PANSS = Positive and Negative Syndrome Scale. A larger negative change from baseline indicates greater improvement in symptoms.

Experimental Protocols

Clinical trials for Alzheimer's disease and schizophrenia follow structured, multi-phase protocols to ensure patient safety and the validity of the results.

Typical Alzheimer's Disease Clinical Trial Protocol
  • Phase: Typically Phase 3, randomized, double-blind, placebo-controlled.

  • Participants: Individuals aged 50-90 with a diagnosis of mild cognitive impairment or mild dementia due to Alzheimer's disease, confirmed with amyloid PET or CSF biomarkers.

  • Intervention: Administration of the investigational drug or placebo for a period of 18 months or longer.

  • Primary Outcome Measures: Change from baseline in scores on a cognitive and functional scale, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the integrated Alzheimer's Disease Rating Scale (iADRS).

  • Secondary Outcome Measures: Changes in other cognitive scales (e.g., ADAS-Cog), measures of daily living, and biomarker changes (e.g., amyloid and tau levels in PET scans and CSF).

Typical Schizophrenia Clinical Trial Protocol
  • Phase: Typically Phase 3, randomized, double-blind, placebo-controlled.

  • Participants: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation of psychosis requiring hospitalization.

  • Intervention: Administration of the investigational drug or placebo for a period of 4 to 6 weeks.

  • Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

  • Secondary Outcome Measures: Changes in PANSS subscales (positive, negative), Clinical Global Impression-Severity (CGI-S) score, and safety and tolerability assessments.

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cognitive/Psychiatric Scales, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm Placebo_Arm Placebo Group (Control) Randomization->Placebo_Arm Follow_Up Follow-up Visits (Regular Assessments) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint End-of-Study Assessment (Primary & Secondary Outcomes) Follow_Up->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Generalized workflow for a typical clinical trial.

Conclusion

While a direct performance benchmark of this compound is precluded by the lack of public clinical trial data, the recent approval and promising results for xanomeline-trospium in schizophrenia suggest that the muscarinic agonist class of compounds holds significant therapeutic potential. For Alzheimer's disease, this class represents a symptomatic treatment approach that could complement existing acetylcholinesterase inhibitors. In schizophrenia, it offers a novel mechanism of action that is effective for both positive and negative symptoms, potentially with a different side-effect profile compared to traditional dopamine-blocking antipsychotics.[6] Further research and the publication of any existing data on this compound would be invaluable for a more complete understanding of its place within the therapeutic landscape.

References

Safety Operating Guide

Comprehensive Safety and Handling Protocols for Tazomeline

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for the handling of Tazomeline, a muscarinic M1 acetylcholine receptor agonist used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification

This compound and its analogues, such as Xanomeline, are potent chemical compounds. While specific hazard classifications for this compound may vary, related compounds are classified as hazardous. For instance, Xanomeline is identified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. One safety data sheet for Xanomeline oxalate classifies it as toxic if swallowed[2]. It is crucial to handle this compound with the appropriate precautions.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be equipped with side-shields.[1]
Splash GogglesRequired when there is a potential for splashing.[3]
Hand Protection GlovesUse appropriate chemical-resistant gloves (e.g., standard BS EN 374:2003). Inspect gloves before use. For tasks with a risk of splashing, double gloving is required.[3]
Body Protection Lab Coat/GownWear appropriate protective clothing. An impervious, cuffed gown is necessary if there is a potential for splashing.[1][3]
Respiratory Protection RespiratorA suitable respirator is required if the risk assessment indicates it is necessary, particularly when handling the compound in powdered form or when aerosols may be generated.[1]

Safe Handling and Operational Plan

Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.

3.1. Engineering Controls and Work Practices

  • Ventilation: Always handle this compound in a well-ventilated area. All manipulations of powdered this compound or procedures that could generate aerosols should be conducted within a chemical fume hood with an independent air supply.

  • Designated Area: Establish a designated area for handling hazardous drugs like this compound.[4]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly with soap and water after handling the compound.[1]

  • Avoid Contamination: Avoid inhalation of dust or aerosols and prevent contact with eyes, skin, and clothing. Use a plastic-backed absorbent pad to contain any potential leakage during procedures.[3]

3.2. Storage

  • Short-Term Storage: For short-term storage (days to weeks), keep the compound in a dry, dark place at 0 - 4°C.[5]

  • Long-Term Storage: For long-term storage (months to years), store at -20°C.[5]

  • Container: Keep the storage container tightly closed.[2]

Emergency Response and First Aid

Immediate and appropriate action is vital in the event of an exposure to this compound.

Exposure RouteFirst Aid Procedure
Inhalation 1. Immediately move the affected individual to fresh air.[1] 2. Monitor their breathing. If breathing is difficult, administer oxygen. 3. If breathing ceases, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[1] 4. Seek immediate medical attention.
Skin Contact 1. Immediately wash the affected skin with copious amounts of soap and lukewarm water for at least 15 minutes.[3] 2. Remove any contaminated clothing and shoes, and wash them before reuse.[1] 3. Seek medical attention.
Eye Contact 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure thorough rinsing.[1] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1] 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth with water.[1] 2. Do NOT induce vomiting.[1][2] 3. Immediately call a poison center or doctor for medical help.[2]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

5.1. Spill Cleanup

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is adequately ventilated.

  • Containment: Prevent the spill from entering drains or water courses.[1]

  • Absorption: Cover the spill with a suitable absorbent material (e.g., diatomite, universal binders).[1]

  • Collection: Carefully sweep up the absorbed material and place it into an appropriate, labeled container for disposal.

  • Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]

5.2. Disposal

  • Waste Containers: Dispose of this compound and any contaminated materials in properly labeled, covered, and sealed containers.[4]

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a biohazard box (red bags).[3]

  • Sharps: Needles and syringes must not be crushed or capped and should be placed directly into a sharps container.[3]

  • Regulations: All waste must be disposed of in accordance with federal, state, and local regulations.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.

Safe_Handling_Workflow prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing & Aliquoting (Inside Fume Hood) prep->weigh experiment Experimental Use (Maintain Containment) weigh->experiment spill Spill Occurs weigh->spill Potential Hazard cleanup Post-Experiment Cleanup (Decontaminate Surfaces) experiment->cleanup experiment->spill Potential Hazard disposal Waste Disposal (Segregate Waste Streams) cleanup->disposal de_gowning Doffing PPE (Remove Safely) disposal->de_gowning handwash Hand Washing de_gowning->handwash spill_response Spill Response Protocol spill->spill_response Activate spill_response->cleanup After Containment

Caption: A logical workflow for the safe handling of this compound in a laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazomeline
Reactant of Route 2
Reactant of Route 2
Tazomeline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.